AT7867 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAUJBVBVIUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AT7867 Dihydrochloride: A Technical Guide to its Discovery, Mechanism of Action, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 is a potent, orally bioavailable, small-molecule inhibitor targeting the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery of AT7867, its mechanism of action, and its therapeutic potential in oncology and regenerative medicine. The document includes a compilation of key quantitative data, detailed experimental methodologies derived from published studies, and visualizations of the relevant signaling pathways and experimental workflows. While the complete, detailed synthesis protocol for AT7867 dihydrochloride is not publicly available in the referenced literature, this guide furnishes a thorough understanding of its biological and pharmacological profile.
Discovery and Rationale
AT7867 was identified through a fragment-based lead discovery approach coupled with structure-based drug design.[1] The primary target, the serine/threonine kinase Akt, is a critical node in signal transduction pathways that regulate cell proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[1] AT7867 was developed as an ATP-competitive inhibitor designed to block the catalytic activity of Akt and subsequently inhibit the growth of tumors with a dependency on this pathway.[1][2]
Mechanism of Action
AT7867 exerts its biological effects by competitively binding to the ATP-binding pocket of Akt kinases (Akt1, Akt2, and Akt3) and other related AGC family kinases, notably p70S6K and PKA.[2][3][4] By inhibiting these kinases, AT7867 effectively blocks the phosphorylation of their downstream substrates, leading to the disruption of pro-survival and pro-proliferative signaling cascades.[1] This inhibition ultimately results in cell cycle arrest and induction of apoptosis in cancer cells.[1]
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the points of inhibition by AT7867.
Caption: PI3K/Akt signaling pathway and inhibition by AT7867.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data sourced from MedChemExpress, Selleck Chemicals, and others.[2][3][4]
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MES-SA | Uterine Sarcoma | 0.9 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data sourced from MedChemExpress.[2]
Table 3: Effect of AT7867 on Pancreatic Progenitor Cell Differentiation
| Cell Population | Control (-AT7867) | +AT7867 | p-value |
| PDX1+NKX6.1+ (%) | 50.9 | 90.8 | 0.0021 |
| PDX1+GP2+ (%) | 39.22 | 90.0 | 0.0021 |
Data represents the percentage of double-positive cells.[5][6][7]
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7867 against target kinases.
-
Methodology: Radiometric filter binding assays were utilized.
-
Kinase reactions were initiated in the presence of varying concentrations of AT7867.
-
The reaction mixture typically contained the kinase, a substrate (e.g., GSK3β for Akt), and radiolabeled ATP ([γ-³³P]ATP).
-
Following incubation, the reaction was stopped, and the mixture was transferred to a filter plate to capture the phosphorylated substrate.
-
Unincorporated [γ-³³P]ATP was washed away.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effects of AT7867 on cancer cell lines.
-
Methodology:
-
Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a range of concentrations of AT7867 or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay.
-
The absorbance was measured using a plate reader, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control.
-
IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
-
Pancreatic Progenitor Cell Differentiation
-
Objective: To evaluate the effect of AT7867 on the differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitors (PPs).
-
Methodology:
-
hiPSCs were differentiated in a multi-stage protocol.
-
AT7867 was added during Stage 4 of the differentiation process.
-
At the end of Stage 4, cells were harvested and analyzed by flow cytometry.
-
Cells were stained with fluorescently labeled antibodies against key pancreatic progenitor markers, such as PDX1, NKX6.1, and GP2.
-
The percentage of cells co-expressing these markers was quantified to determine the efficiency of differentiation.
-
Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Applications and Future Directions
AT7867 has demonstrated significant potential in two distinct therapeutic areas:
-
Oncology: As a potent inhibitor of the Akt signaling pathway, AT7867 has shown efficacy in preclinical models of various cancers, particularly those with activating mutations in the PI3K/Akt pathway.[1] Further clinical investigation is warranted to determine its safety and efficacy in cancer patients.
-
Regenerative Medicine: The discovery that AT7867 can enhance the differentiation of hiPSCs into pancreatic progenitors opens up new avenues for the development of cell-based therapies for diabetes.[5][6][7] This finding suggests a role for Akt signaling in pancreatic development and provides a chemical tool to improve the generation of therapeutically relevant cell populations.
Future research should focus on elucidating the precise molecular mechanisms by which AT7867 promotes pancreatic progenitor differentiation and on conducting further preclinical studies to evaluate its long-term safety and efficacy for both cancer and diabetes applications.
Conclusion
This compound is a well-characterized, potent inhibitor of the Akt signaling pathway with demonstrated preclinical activity in oncology and a novel, promising application in regenerative medicine. This technical guide has summarized the key findings related to its discovery, mechanism of action, and biological effects, providing a valuable resource for researchers in the field. While a detailed synthesis protocol is not publicly available, the compiled data and conceptual workflows offer a strong foundation for further investigation and development of this promising therapeutic agent.
References
- 1. adooq.com [adooq.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The synthesis of isotopologues of AZD7307: A selective β2 -adrenoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
AT7867 Dihydrochloride: A Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT7867 dihydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor with significant anti-neoplastic properties. This technical guide elucidates the core mechanism of action of AT7867 in cancer cells, detailing its primary molecular targets, the subsequent impact on critical downstream signaling pathways, and its efficacy in preclinical models. The information is presented to provide a comprehensive understanding for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Multi-Target Kinase Inhibition
AT7867 exerts its anti-cancer effects by targeting key serine/threonine kinases within the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1] It also demonstrates potent inhibition of Protein Kinase A (PKA).[2][3] By binding to the ATP-binding pocket of these kinases, AT7867 effectively blocks their catalytic activity, leading to a cascade of downstream effects that culminate in cell growth inhibition and apoptosis.[1]
Primary Molecular Targets
AT7867 is a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are central nodes in a signaling pathway that promotes cell survival, proliferation, and growth.[2][3] The inhibition of Akt is a key component of AT7867's anti-cancer activity.[1] Additionally, AT7867 potently inhibits p70S6K, a downstream effector of the mTOR signaling pathway, and PKA.[2][3]
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Target Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data sourced from MedchemExpress, Tocris Bioscience.[2][3]
The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive, with a Ki of 18 nM.[2][4]
Downstream Signaling Pathways Affected by AT7867
The inhibition of Akt and p70S6K by AT7867 leads to the disruption of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell fate. This pathway is frequently hyperactivated in a wide range of human cancers.
Inhibition of Akt Substrate Phosphorylation
A primary consequence of AT7867 activity is the reduced phosphorylation of downstream Akt substrates. A key substrate is Glycogen Synthase Kinase 3 beta (GSK3β). Inhibition of GSK3β phosphorylation by AT7867 has been observed in human tumor cells with IC50 values in the range of 2-4 μM.[4] AT7867 also induces the phosphorylation of other direct Akt substrates, including the pro-apoptotic transcription factors FKHR (FoxO1a) and FKHRL1 (FoxO3a).[4]
Inhibition of p70S6K and Downstream Effects
By directly inhibiting p70S6K, AT7867 blocks the phosphorylation of the S6 ribosomal protein (S6RP).[1][4] This inhibition disrupts protein synthesis and cell growth. The dual blockade of both Akt and p70S6K is a novel therapeutic strategy that may offer advantages in overcoming resistance mechanisms.[1]
Caption: AT7867 inhibits Akt and p70S6K, disrupting the PI3K/Akt/mTOR pathway.
Cellular and In Vivo Anti-Cancer Activity
AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with mutations in PTEN or PIK3CA.[4]
In Vitro Growth Inhibition
AT7867 effectively inhibits the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MES-SA | Uterine Sarcoma | 0.9 - 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10 - 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][4]
Treatment with AT7867 also leads to the induction of apoptosis, as detected by multiple methods in tumor cells.[1][5]
In Vivo Efficacy in Xenograft Models
Oral or intraperitoneal administration of AT7867 has been shown to inhibit tumor growth in human tumor xenograft models. In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 (90 mg/kg p.o. or 20 mg/kg i.p.) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant tumor growth inhibition.[1][5] The bioavailability of AT7867 in mice is reported to be 44% via the oral route.[4] It also significantly inhibits tumor growth in MES-SA xenografts.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines a general methodology for key experiments based on the cited literature.
In Vitro Kinase Assays
-
Principle: To determine the direct inhibitory effect of AT7867 on the enzymatic activity of target kinases.
-
Methodology: Radiometric filter binding assays are commonly employed.[4]
-
Set up assay reactions containing the purified kinase (e.g., Akt2, PKA, p70S6K), a suitable substrate (e.g., a specific peptide), and radiolabeled ATP (e.g., [γ-³³P]ATP) in the presence of varying concentrations of AT7867 or a vehicle control.
-
Incubate the reactions to allow for kinase activity.
-
Stop the reactions and spot the mixture onto filter papers.
-
Wash the filter papers to remove unincorporated ATP.
-
Measure the radioactivity retained on the filters, which corresponds to the amount of phosphorylated substrate.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of AT7867.
-
Cellular Proliferation Assays
-
Principle: To assess the effect of AT7867 on the growth of cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AT7867 for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
-
Western Blot Analysis for Phosphoprotein Levels
-
Principle: To measure the effect of AT7867 on the phosphorylation status of downstream signaling proteins.
-
Methodology:
-
Treat cancer cells with AT7867 for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-GSK3β, phospho-S6RP) and total protein levels as loading controls.
-
Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Caption: A typical experimental workflow for evaluating AT7867's anti-cancer effects.
Conclusion
This compound is a potent and selective inhibitor of the Akt and p70S6K signaling pathways. Its ability to simultaneously block these two key regulators of cell growth and survival provides a strong rationale for its development as an anti-cancer therapeutic. The preclinical data demonstrate significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential. While no clinical trials for AT7867 have been initiated to date, its robust preclinical profile makes it a compound of continued interest in oncology research.[6]
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
AT7867 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of Akt and p70S6K
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting key nodes in the PI3K/Akt/mTOR signaling pathway.[1] Developed through fragment-based lead discovery and structure-based drug design, AT7867 functions as an ATP-competitive inhibitor of the serine/threonine kinases Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K), as well as Protein Kinase A (PKA).[1] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] This technical guide provides an in-depth overview of AT7867, including its mechanism of action, quantitative potency, effects on signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
AT7867 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of its target proteins.[1] This mode of action prevents the transfer of the gamma-phosphate from ATP to the kinase's substrates, thereby blocking downstream signaling. The inhibition of Akt prevents the phosphorylation and subsequent regulation of a multitude of downstream effectors, including Glycogen Synthase Kinase 3β (GSK3β) and the FOXO family of transcription factors.[3] By also targeting p70S6K, a key kinase downstream of mTOR, AT7867 further disrupts the regulation of protein synthesis and cell growth.[1]
Quantitative Data
The potency of AT7867 has been quantified through various in vitro assays, including cell-free kinase assays and cell-based proliferation assays.
Table 1: In Vitro Kinase Inhibitory Potency of AT7867
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Akt1 | 32 | Not Reported | Radiometric Filter Binding |
| Akt2 | 17 | 18 | Radiometric Filter Binding |
| Akt3 | 47 | Not Reported | Radiometric Filter Binding |
| p70S6K | 85 | Not Reported | Radiometric Filter Binding |
| PKA | 20 | Not Reported | Radiometric Filter Binding |
Data sourced from multiple references.[1][4]
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data represents the concentration required to inhibit cell growth by 50% after 72 hours of treatment.[4]
Signaling Pathways and Cellular Effects
AT7867's dual inhibition of Akt and p70S6K leads to a cascade of downstream effects, ultimately impacting cell proliferation, survival, and apoptosis.
AT7867 Inhibition of the Akt/p70S6K Signaling Pathway
Caption: AT7867 inhibits Akt and p70S6K, blocking downstream signaling.
The inhibition of Akt by AT7867 relieves the inhibitory phosphorylation of GSK3β, leading to its activation.[1] This can result in the downregulation of proteins involved in cell cycle progression, such as cyclin D1. Furthermore, by blocking Akt's anti-apoptotic signals, AT7867 can induce programmed cell death in cancer cells.[1] The concurrent inhibition of p70S6K disrupts the phosphorylation of the S6 ribosomal protein, a key step in the translation of mRNAs essential for cell growth and proliferation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AT7867.
Radiometric Kinase Assay (for Akt, p70S6K, PKA)
This protocol describes a general method for determining the in vitro potency of AT7867 against its target kinases.
Materials:
-
Purified recombinant kinase (Akt1, Akt2, Akt3, p70S6K, or PKA)
-
Specific peptide substrate (e.g., Aktide-2T for Akt2)
-
[γ-³²P]ATP (or [γ-³³P]ATP)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT)
-
This compound serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the purified kinase enzyme in a microcentrifuge tube on ice.
-
Add a range of concentrations of AT7867 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and allow them to air dry.
-
Place the dry papers into scintillation vials with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each AT7867 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Blot for Phospho-GSK3β
This method is used to determine the cellular potency of AT7867 by measuring the phosphorylation of a direct Akt substrate.
Materials:
-
Human cancer cell line (e.g., U87MG)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-GSK3β (Ser9) and mouse anti-total GSK3β
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AT7867 (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total GSK3β as a loading control.
-
Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β signal. Determine the IC50 for the inhibition of GSK3β phosphorylation.
General Experimental Workflow
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT7867 Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-GSK-3 alpha/beta (Ser21/9) (37F11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. selleck.co.jp [selleck.co.jp]
AT7867 Dihydrochloride: A Potent Dual Inhibitor of Akt and p70S6K in the PI3K/Akt/mTOR Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 dihydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor that targets key nodes within the PI3K/Akt/mTOR signaling cascade. Specifically, it demonstrates robust inhibitory activity against all three isoforms of Akt (Akt1, Akt2, and Akt3), as well as p70 S6 kinase (p70S6K) and protein kinase A (PKA).[1][2] This dual inhibitory action on both Akt and its downstream effector p70S6K makes AT7867 a compelling agent for investigation in various cancers characterized by aberrant PI3K/Akt pathway activation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to AT7867, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction to the Akt/p70S6K/PKA Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The serine/threonine kinase Akt is a central hub in this pathway, and its dysregulation is a frequent event in human cancers, often associated with malignant transformation and resistance to therapy.[3]
Upon activation by upstream signals, Akt phosphorylates a multitude of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and the mTOR complex 1 (mTORC1). mTORC1, in turn, activates p70S6K, which promotes protein synthesis and cell growth by phosphorylating the S6 ribosomal protein (S6RP).[1] PKA is another important serine/threonine kinase involved in various cellular functions, and its inhibition by AT7867 adds to the compound's complex pharmacological profile.[2]
Mechanism of Action of this compound
AT7867 exerts its therapeutic effects by acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the transfer of phosphate to their respective substrates.[1][4] This competitive inhibition effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1] The dual targeting of both Akt and p70S6K by AT7867 offers a potentially more comprehensive blockade of the PI3K/Akt pathway compared to inhibitors that target only a single kinase.[3]
Quantitative Data Presentation
The potency of AT7867 has been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of AT7867 [2][5][6][7][8][9][10]
| Kinase Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Proliferation Inhibitory Activity of AT7867 in Human Cancer Cell Lines [2][3][4][5]
| Cell Line | Cancer Type | IC50 (μM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% after 72 hours of treatment.
Table 3: Cellular Mechanistic Potency of AT7867 [3][7]
| Cellular Target | Cell Line | IC50 (μM) |
| p-GSK3β (Ser9) | Multiple Cancer Cell Lines | 2 - 4 |
IC50 value represents the concentration of the inhibitor required to inhibit the phosphorylation of the substrate by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of AT7867.
In Vitro Kinase Assay
This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of AT7867 against Akt2, PKA, and p70S6K.[2][7]
Materials:
-
Recombinant human Akt2, PKA, or p70S6K enzyme
-
Peptide substrates:
-
Akt2: Aktide-2T (HARKRERTYSFGHHA)
-
PKA: GRTGRRNSI
-
p70S6K: AKRRRLSSLRA
-
-
[γ-³³P]ATP
-
Assay buffer (specific for each kinase, generally containing MOPS, β-glycerophosphate, EDTA, MgCl₂, DTT, and BSA)
-
This compound
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AT7867 in the appropriate assay buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted AT7867.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of AT7867 and determine the IC50 value using a suitable software.
Cell Viability Assay
This protocol describes a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess the effect of AT7867 on cancer cell proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AT7867 for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of AT7867 on the phosphorylation status of key proteins in the Akt signaling pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies against total and phosphorylated forms of Akt, GSK3β, and S6RP
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with AT7867 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: The Akt/p70S6K/PKA signaling pathway and the inhibitory action of AT7867.
Caption: A typical experimental workflow for evaluating the efficacy of AT7867.
In Vivo Efficacy
Administration of AT7867 in preclinical xenograft models has demonstrated significant anti-tumor activity. In mice bearing PTEN-deficient U87MG human glioblastoma xenografts, oral (90 mg/kg) or intraperitoneal (20 mg/kg) administration of AT7867 led to the inhibition of phosphorylation of downstream substrates of both Akt and p70S6K.[1][11] This was accompanied by the induction of apoptosis and a significant inhibition of tumor growth.[1][11] Furthermore, AT7867 has shown a favorable oral bioavailability of 44% in mice.[2][7]
Conclusion
This compound is a potent dual inhibitor of Akt and p70S6K, with additional activity against PKA. Its ability to effectively block key nodes in the PI3K/Akt/mTOR signaling pathway translates to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and in vivo tumor models. The comprehensive data and detailed protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of AT7867 in oncology. While no clinical trial data is currently available for AT7867, its robust preclinical profile warrants further evaluation as a potential anti-cancer agent.[11]
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 10. p70 s6k — TargetMol Chemicals [targetmol.com]
- 11. apexbt.com [apexbt.com]
AT7867 Dihydrochloride: A Technical Guide to its Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as Protein Kinase B or PKB), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA). By inhibiting these crucial nodes in cellular signaling, AT7867 disrupts key pathways involved in cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth analysis of the downstream signaling effects of AT7867, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action and Primary Targets
AT7867 is a potent inhibitor of several key kinases within the AGC family.[1][2] It competitively binds to the ATP-binding pocket of its target kinases, preventing phosphorylation of their downstream substrates.[1] The primary targets of AT7867 are the three isoforms of Akt, p70S6K, and PKA.[1][3][4]
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) |
| Akt1 | 32[2][3][4] |
| Akt2 | 17[2][3][4] |
| Akt3 | 47[2][3][4] |
| p70S6K | 85[2][3][4] |
| PKA | 20[2][3][4] |
IC50 values represent the concentration of AT7867 required to inhibit 50% of the kinase activity in in vitro assays.
Downstream Signaling Pathways Modulated by AT7867
The inhibitory action of AT7867 on Akt and p70S6K leads to a cascade of effects on their downstream signaling pathways, ultimately impacting cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. AT7867's inhibition of Akt directly impacts this pathway. A key downstream substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). AT7867 treatment leads to a significant reduction in the phosphorylation of GSK3β at Serine 9, a modification that normally inhibits GSK3β activity.[1]
Another critical downstream effector of the PI3K/Akt/mTOR pathway is p70S6K, which is also directly inhibited by AT7867.[1] A primary substrate of p70S6K is the S6 ribosomal protein (S6RP). Inhibition of p70S6K by AT7867 results in decreased phosphorylation of S6RP.[1] The phosphorylation status of both GSK3β and S6RP are commonly used as pharmacodynamic biomarkers to assess the in-cell activity of AT7867.[3]
Cellular and In Vivo Effects of AT7867
The inhibition of key survival pathways by AT7867 translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those with a dependency on the PI3K/Akt pathway, such as PTEN-deficient tumors.
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94[4] |
| HCT116 | Colon Carcinoma | 1.76[4] |
| MCF-7 | Breast Carcinoma | 1.86[4] |
| MDA-MB-468 | Breast Carcinoma | 2.26[4] |
| HT29 | Colon Carcinoma | 3.04[4] |
| U87MG | Glioblastoma | 8.22[4] |
| PC-3 | Prostate Carcinoma | 10.37[4] |
| DU145 | Prostate Carcinoma | 11.86[4] |
IC50 values represent the concentration of AT7867 required to inhibit cell proliferation by 50%.
In vivo studies using human tumor xenograft models have demonstrated the anti-tumor efficacy of AT7867. Administration of AT7867 to athymic mice bearing U87MG (glioblastoma) or MES-SA (uterine sarcoma) xenografts resulted in significant tumor growth inhibition.[1][4] These in vivo effects were accompanied by pharmacodynamic changes, including the inhibition of GSK3β and S6RP phosphorylation in tumor tissues, confirming target engagement.[3]
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to assess the downstream signaling effects of AT7867.
In Vitro Kinase Assay (Radiometric Filter Binding Format)
This protocol is adapted for measuring the activity of Akt2 and can be modified for other kinases.
Materials:
-
Active Akt2 enzyme
-
Aktide-2T peptide substrate (HARKRERTYSFGHHA)
-
This compound
-
Kinase Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT
-
[γ-33P]ATP
-
1% Phosphoric Acid
-
Phosphocellulose P81 paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, 25 µM Aktide-2T peptide, and the desired concentration of AT7867.
-
Initiate the reaction by adding active Akt2 enzyme and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of Akt, GSK3β, and S6RP in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-phospho-S6RP (Ser235/236), anti-S6RP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of AT7867 for the specified time.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the anti-proliferative effects of AT7867.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AT7867 for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
In Vivo Human Tumor Xenograft Study
This protocol provides a general outline for assessing the anti-tumor efficacy of AT7867 in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., U87MG)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer AT7867 (e.g., 90 mg/kg, p.o. or 20 mg/kg, i.p.) or vehicle control to the respective groups according to a predetermined schedule (e.g., daily, five days a week).[1]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
Conclusion
This compound is a potent multi-kinase inhibitor that effectively targets the Akt and p70S6K signaling pathways. Its ability to suppress the phosphorylation of key downstream effectors like GSK3β and S6RP leads to significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo tumor models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of AT7867 and to explore its mechanism of action in greater detail.
References
Foundational Research on AT7867 Dihydrochloride's Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting key nodes within the AGC kinase family. This technical guide provides an in-depth overview of the foundational research delineating the primary molecular targets of AT7867, detailing the experimental methodologies employed for their identification and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of signal transduction pathways and the development of targeted cancer therapeutics.
Quantitative Analysis of AT7867 Kinase Inhibition
The inhibitory activity of AT7867 has been quantified against a panel of kinases, revealing a high affinity for Akt isoforms and other related AGC family kinases. The half-maximal inhibitory concentrations (IC50) and the inhibitory constant (Ki) are summarized below.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| Akt1 | 32 | - | Cell-free assay.[1][2][3][4] |
| Akt2 | 17 | 18 | ATP-competitive inhibition.[1][2][3][4] |
| Akt3 | 47 | - | Cell-free assay.[1][2][3][4] |
| p70S6K | 85 | - | Also known as S6K1.[1][2][3][4] |
| PKA | 20 | - | Protein Kinase A.[1][2][3][4] |
Cellular Activity of AT7867
AT7867 demonstrates potent anti-proliferative effects in a variety of human cancer cell lines, particularly those with activating mutations in the PI3K/Akt pathway.
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Experimental Protocols
In Vitro Kinase Assays (Radiometric Filter Binding)
Objective: To determine the direct inhibitory effect of AT7867 on the enzymatic activity of purified kinases.
General Principle: These assays measure the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Protocol for Akt Kinase Assay:
-
Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Substrate: 25 µM Crosstide (GRPRTSSFAEG).
-
Enzyme: Recombinant human Akt1, Akt2, or Akt3.
-
ATP: 15 µM [γ-33P]ATP.
-
Procedure:
-
Combine the kinase, substrate, and varying concentrations of AT7867 in the reaction buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a P30 filtermat.
-
Wash the filtermat to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filtermat using a scintillation counter.
-
Calculate IC50 values from the dose-response curves.
-
Protocol for p70S6K Kinase Assay:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol.
-
Substrate: 50 µM S6 peptide (KRRRLASLR).
-
Enzyme: Recombinant human p70S6K.
-
ATP: 15 µM [γ-33P]ATP.
-
Procedure: Similar to the Akt kinase assay, with appropriate adjustments for the specific enzyme and substrate.
Cell-Based Assays
Objective: To assess the effect of AT7867 on signaling pathways and cell proliferation in a cellular context.
Cell Proliferation Assay (AlamarBlue®):
-
Cell Lines: Various human cancer cell lines (e.g., MCF-7, U87MG).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of AT7867 for 72 hours.
-
Add AlamarBlue® reagent to each well and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance, which is proportional to the number of viable cells.
-
Calculate IC50 values from the dose-response curves.
-
Western Blot Analysis for Downstream Signaling:
-
Objective: To measure the phosphorylation status of downstream targets of the Akt pathway.
-
Procedure:
-
Treat cells with AT7867 for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., phospho-GSK-3β, phospho-S6 ribosomal protein).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by AT7867.
Caption: Preclinical experimental workflow for the evaluation of AT7867.
References
exploring the cellular effects of AT7867 dihydrochloride
An In-Depth Technical Guide to the Cellular Effects of AT7867 Dihydrochloride
Introduction
This compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It targets key nodes within the AGC kinase family, primarily the Akt (also known as Protein Kinase B or PKB) isoforms and the downstream p70 S6 Kinase (p70S6K).[1][2][3] The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell proliferation, survival, glucose metabolism, and apoptosis.[1][4] Its aberrant activation is a frequent event in many human cancers, making it a compelling target for therapeutic intervention.[1] AT7867's dual inhibition of both Akt and p70S6K presents a novel strategy for anticancer therapy.[1] This document provides a comprehensive overview of the cellular effects of AT7867, detailing its mechanism of action, quantitative inhibitory data, experimental methodologies, and its impact on cellular signaling pathways.
Mechanism of Action
AT7867 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing their catalytic activity.[2][3] Its primary targets are the three isoforms of Akt (Akt1, Akt2, and Akt3) and the closely related AGC kinase family members, p70S6K and Protein Kinase A (PKA).[2][3][4] By inhibiting Akt, AT7867 effectively blocks the phosphorylation of numerous downstream substrates. This leads to the disruption of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[1][5] The direct inhibition of p70S6K further enhances this effect by blocking the phosphorylation of the S6 ribosomal protein (S6RP), a key component in protein synthesis and cell growth regulation.[1][2]
Quantitative Data
The potency of AT7867 has been quantified through various in vitro and cell-based assays. The following tables summarize its inhibitory concentrations against key kinases and its anti-proliferative effects across a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibition by AT7867
| Target Kinase | IC50 (nM) | Ki (nM) | Citation(s) |
| Akt1 | 32 | Not Reported | [2][3][4][6] |
| Akt2 | 17 | 18 | [2][3][4][6] |
| Akt3 | 47 | Not Reported | [2][3][4][6] |
| p70S6K | 20 | Not Reported | [2][3][4][6] |
| PKA | 85 | Not Reported | [2][3][4][6] |
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MES-SA | Uterine Sarcoma | 0.94 | [2][3] |
| MDA-MB-468 | Breast Cancer | 2.26 | [2][3] |
| MCF-7 | Breast Cancer | 1.86 | [2][3] |
| HCT116 | Colon Cancer | 1.76 | [2][3] |
| HT29 | Colon Cancer | 3.04 | [2][3] |
| U87MG | Glioblastoma | 8.22 | [2] |
| PC-3 | Prostate Cancer | 10.37 | [2] |
| DU145 | Prostate Cancer | 11.86 | [2] |
Signaling Pathways and Cellular Effects
AT7867's inhibition of the Akt/p70S6K axis triggers a cascade of downstream cellular events.
Caption: AT7867 inhibits Akt and p70S6K, disrupting downstream signaling.
Key Cellular Consequences:
-
Inhibition of Substrate Phosphorylation: AT7867 treatment leads to a marked decrease in the phosphorylation of direct Akt substrates, such as GSK3β, and downstream targets of p70S6K, like the S6 ribosomal protein (S6RP).[1] This serves as a reliable pharmacodynamic biomarker of the compound's activity in both in vitro and in vivo models.[3]
-
Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, AT7867 induces apoptosis in various human cancer cell lines.[1] This is often confirmed by detecting markers such as cleaved PARP.[2] The de-repression of pro-apoptotic transcription factors like FKHR (FoxO1a) and FKHRL1 (FoxO3a) is also a contributing factor.[2]
-
Inhibition of Cell Proliferation: As demonstrated by the IC50 values in Table 2, AT7867 effectively halts the proliferation of a range of cancer cells, particularly those with mutations in PTEN or PIK3CA that lead to a constitutively active Akt pathway.[2]
-
Cell Cycle Arrest: In some contexts, such as in colorectal cancer stem-like cells, AT7867 has been shown to induce G2/M phase arrest.[7][8]
Caption: Workflow for determining AT7867's effect on cell viability.
Emerging Roles: Pancreatic Progenitor Cell Differentiation
Recent research has uncovered a novel application for AT7867 beyond oncology. Studies have shown that AT7867 treatment can significantly enhance the differentiation of human induced pluripotent stem cells (iPSCs) into pancreatic progenitor (PP) cells.[9][10] It increases the percentage of key progenitor markers such as PDX1+, NKX6.1+, and GP2+.[9][10][11] Interestingly, this effect appears to be driven by improved differentiation rather than increased proliferation.[9] This finding suggests a potential role for AT7867 in developing cell-based therapies for conditions like type 1 diabetes.[12]
Caption: Logical overview of AT7867's primary cellular effects.
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding)
This assay quantifies the ability of AT7867 to inhibit the enzymatic activity of a target kinase.
-
Principle: Measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate by the kinase.
-
Methodology:
-
Prepare a reaction mixture containing the purified kinase (e.g., Akt2, PKA, or p70S6K), a known peptide substrate, and a buffer solution with necessary cofactors like MgCl2.[6]
-
Add varying concentrations of AT7867 or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-60 minutes) at a controlled temperature.[6]
-
Stop the reaction and spot the mixture onto a phosphocellulose filter paper.
-
Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percentage of inhibition at each AT7867 concentration relative to the vehicle control to determine the IC50 value.[2][6]
-
Cell Viability / Proliferation Assay (MTS/Tetrazolium-Based)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Principle: Viable cells contain dehydrogenase enzymes that reduce a tetrazolium compound (like MTS) into a colored formazan product, which can be quantified by measuring its absorbance.
-
Methodology:
-
Seed cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with media only (blank).
-
Incubate the plate for a specified duration, typically 72 hours, under standard cell culture conditions.[13]
-
Add the MTS reagent (or a similar tetrazolium compound like XTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, allowing for the color change to develop.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[13]
-
After subtracting the blank, normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation status of specific proteins within the Akt signaling pathway following AT7867 treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of a target protein (e.g., Akt, GSK3β, S6RP).
-
Methodology:
-
Culture cells to ~80% confluency and treat with AT7867 at desired concentrations for a specific time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473, anti-phospho-GSK3β).[3][14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
Conclusion
This compound is a well-characterized inhibitor of the Akt and p70S6K signaling pathways. Its cellular effects are profound, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in a variety of cancer models.[1] The compound's clear mechanism of action and quantifiable effects on downstream biomarkers make it a valuable tool for cancer research.[3] Furthermore, emerging studies highlighting its role in promoting pancreatic progenitor cell differentiation open up new and exciting avenues for its potential application in regenerative medicine.[9][10] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of AT7867.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: A Novel Small Molecule for Enhancing Pancreatic Progenitor Cell Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The generation of pure and functional pancreatic progenitor (PP) cells from human pluripotent stem cells (hPSCs) is a critical step in the development of cell-based therapies for diabetes. Recent research has identified AT7867 dihydrochloride, a potent inhibitor of AKT and p70 S6 kinase (p70S6K), as a key small molecule that significantly enhances the efficiency of this differentiation process. This technical guide provides a comprehensive overview of the role of AT7867 in pancreatic progenitor cell differentiation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Quantitative Data Summary
The addition of AT7867 to established differentiation protocols has been shown to dramatically increase the yield of desired pancreatic progenitor cells. The following tables summarize the key quantitative findings from studies investigating the effects of AT7867.
| Cell Population | Control (-AT7867) | With AT7867 | p-value | Reference |
| PDX1+/NKX6.1+ PP Cells | 50.9% (IQR: 48.9%-53.8%) | 90.8% (IQR: 88.9%-93.7%) | 0.0021 | [1][2][3] |
| PDX1+/GP2+ PP Cells | 39.2% (IQR: 36.7%-44.1%) | 90.0% (IQR: 88.2%-93.6%) | 0.0021 | [1][2][3] |
Table 1: Effect of AT7867 on the generation of pancreatic progenitor (PP) cells expressing key markers PDX1, NKX6.1, and GP2. Data are presented as median with interquartile range (IQR).
| Gene | Expression Change with AT7867 | p-value | Reference |
| PDX1 | Upregulated | 0.0001 | [1][3][4] |
| NKX6.1 | Upregulated | 0.0005 | [1][3][4] |
| GP2 | Upregulated | 0.002 | [1][3][4] |
| PODXL | Downregulated | < 0.0001 | [1][3][4] |
| TBX2 | Downregulated | < 0.0001 | [1][3][4] |
Table 2: Transcriptional changes in key pancreatic progenitor and off-target genes following treatment with AT7867.
Experimental Protocols
The following is a representative multi-stage protocol for the differentiation of human iPSCs into pancreatic progenitors, incorporating the use of AT7867. This protocol is based on modifications of previously published methods.
Stage 1: Definitive Endoderm Formation (Days 0-2)
-
Day 0: Seed human iPSCs. Begin differentiation by replacing the maintenance medium with Day 0 differentiation medium.
-
Days 1-2: Gently remove any dead cells and replace with fresh Day 1-2 differentiation medium.
Stage 2: Primitive Gut Tube Formation (Days 3-5)
-
On Day 3, successful differentiation into definitive endoderm should be confirmed by checking for high expression of markers such as CXCR4 and CD117 (c-Kit).
-
Replace the medium with a medium formulated to promote primitive gut tube formation.
Stage 3: Posterior Foregut Endoderm Formation
-
Culture the cells in a medium containing factors that induce patterning towards the posterior foregut, the developmental precursor to the pancreas.
Stage 4: Pancreatic Progenitor Induction (with AT7867)
-
This stage is critical for the specification of pancreatic progenitors.
-
The medium is supplemented with factors that promote pancreatic lineage commitment.
-
AT7867 Treatment: AT7867 is added during this stage to enhance the differentiation and purity of the PDX1+/NKX6.1+ pancreatic progenitor population. While the original research does not specify the exact concentration, it is crucial to optimize this based on the cell line and specific laboratory conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of AT7867 in Pancreatic Progenitor Differentiation
AT7867 is an inhibitor of the serine/threonine kinase AKT and the downstream p70 S6 Kinase (p70S6K). The AKT signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation. In the context of pancreatic development, inhibition of this pathway by AT7867 appears to steer progenitor cells more efficiently towards a pancreatic fate.
Caption: AT7867 inhibits AKT and p70S6K, promoting pancreatic gene expression.
Experimental Workflow for Pancreatic Progenitor Differentiation
The differentiation of iPSCs into pancreatic progenitors is a multi-stage process that mimics embryonic development. The inclusion of AT7867 in the final stage is a key optimization for achieving a highly pure population of target cells.
Caption: Multi-stage workflow for iPSC differentiation to pancreatic progenitors.
Conclusion
This compound has emerged as a valuable tool for researchers and those in the field of regenerative medicine. Its ability to significantly enhance the differentiation of human pluripotent stem cells into a more homogenous population of pancreatic progenitors addresses a key challenge in the field. The targeted inhibition of the AKT/p70S6K signaling pathway provides a clear mechanism of action, and the integration of this small molecule into existing protocols offers a straightforward method for improving the efficiency and purity of pancreatic progenitor cell generation. This advancement holds significant promise for the future of diabetes cell therapy and in vitro disease modeling.
References
Methodological & Application
AT7867 Dihydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K).[1][2] Akt is a critical serine/threonine kinase downstream of PI3K, playing a pivotal role in cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] The dysregulation of the PI3K/Akt pathway is a common feature in many human cancers. AT7867 inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) and also demonstrates potent inhibition of p70S6K and Protein Kinase A (PKA).[1][4] By blocking the kinase activity of Akt, AT7867 prevents the phosphorylation of downstream substrates, including glycogen synthase kinase 3 beta (GSK3β) and the pro-apoptotic transcription factors of the FOXO family, leading to cell growth inhibition and apoptosis.[1][2]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of AT7867, including a cell-free kinase assay, a cell viability assay, and a Western blot analysis to measure the inhibition of Akt signaling in cells.
Data Presentation
In Vitro Kinase Inhibitory Activity of AT7867
AT7867 demonstrates potent inhibitory activity against Akt isoforms and other related kinases in cell-free assays.
| Kinase Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][4]
Cellular Antiproliferative Activity of AT7867
AT7867 effectively inhibits the proliferation of various human cancer cell lines, with particular potency in lines harboring PTEN mutations or PIK3CA mutations.
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data sourced from Selleck Chemicals.[1]
Signaling Pathway and Experimental Workflow
AT7867 Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by AT7867.
Caption: AT7867 inhibits Akt and p70S6K, blocking downstream signaling for proliferation and survival.
In Vitro Assay Workflow
The following diagram outlines the general workflow for evaluating AT7867 in vitro.
Caption: A general workflow for the in vitro evaluation of AT7867.
Experimental Protocols
Cell-Free Kinase Assay (Radiometric Filter Binding Format)
This protocol is a general guideline for determining the IC50 of AT7867 against Akt and p70S6K.
Materials:
-
Recombinant human Akt1, Akt2, Akt3, and p70S6K enzymes
-
Appropriate kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP
-
This compound dissolved in DMSO
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of AT7867 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, peptide substrate, and AT7867 solution.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter mat.
-
Wash the filter mat multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each AT7867 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AT7867 concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of AT7867 on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of AT7867 in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of AT7867. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the AT7867 concentration.
Western Blot Analysis of Akt Phosphorylation
This protocol is for detecting the inhibition of Akt signaling by AT7867 in whole-cell lysates.
Materials:
-
Human cancer cell lines (e.g., U87MG)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-pan-Akt
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of AT7867 for 1-2 hours. Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with other primary antibodies.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
References
Application Notes and Protocols for Western Blot Analysis of AT7867 Dihydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in a variety of human cancers, making it a key target for therapeutic intervention. AT7867 effectively inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) and also demonstrates potent activity against the downstream kinase p70S6K.[1][2]
Western blotting is a fundamental technique to assess the pharmacodynamic effects of AT7867 by measuring the phosphorylation status of its key targets and downstream effectors. A reduction in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and p70S6K at Threonine 389 (p-p70S6K Thr389) serves as a reliable biomarker for the inhibitor's activity.[3] This document provides detailed protocols for utilizing Western blotting to evaluate the cellular response to AT7867 treatment.
Mechanism of Action and Signaling Pathway
AT7867 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of Akt and p70S6K. This prevents the transfer of a phosphate group to their respective substrates, thereby blocking downstream signaling. The canonical PI3K/Akt/mTOR pathway, and the points of inhibition by AT7867, are depicted below.
Caption: AT7867 inhibits Akt and p70S6K phosphorylation.
Data Presentation: In Vitro Efficacy of AT7867
The following table summarizes the inhibitory concentrations of AT7867 against its primary targets and its effect on the proliferation of various human cancer cell lines.
| Parameter | Target/Cell Line | Concentration | Reference |
| IC50 (Kinase Assay) | Akt1 | 32 nM | [2] |
| Akt2 | 17 nM | [2] | |
| Akt3 | 47 nM | [2] | |
| p70S6K | 85 nM | ||
| PKA | 20 nM | ||
| IC50 (Cell Proliferation) | MES-SA (Uterine) | 0.94 µM | [1] |
| MDA-MB-468 (Breast) | 2.26 µM | [1] | |
| MCF-7 (Breast) | 1.86 µM | [1] | |
| HCT116 (Colon) | 1.76 µM | [1] | |
| HT29 (Colon) | 3.04 µM | [1] | |
| U87MG (Glioblastoma) | 8.22 µM | [4] | |
| PC-3 (Prostate) | 10.37 µM | [4] | |
| DU145 (Prostate) | 11.86 µM | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for performing a Western blot to assess the impact of AT7867 on the Akt/p70S6K signaling pathway.
Experimental Workflow
Caption: Workflow for Western blot analysis of AT7867 effects.
Protocol 1: Cell Culture and Treatment with AT7867
-
Cell Seeding: Plate your chosen cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
AT7867 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of AT7867 concentrations (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 2, 6, 24, or 48 hours).[5] Include a vehicle-only control (DMSO) at the same final concentration as in the highest AT7867 treatment.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit or a similar compatible method. This is crucial for ensuring equal loading of protein in the subsequent steps.
-
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies targeting the proteins of interest (see table below for suggestions). Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Recommended Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Function | Recommended Dilution |
| p-Akt | Ser473 | Key activation site of Akt | 1:1000 |
| Total Akt | - | Loading control for p-Akt | 1:1000 |
| p-p70S6K | Thr389 | Key activation site of p70S6K | 1:1000-1:2000 |
| Total p70S6K | - | Loading control for p-p70S6K | 1:1000 |
| p-GSK3β | Ser9 | Inhibitory phosphorylation site | 1:1000 |
| Total GSK3β | - | Loading control for p-GSK3β | 1:1000 |
| p-S6 Ribosomal Protein | Ser235/236 | Downstream target of p70S6K | 1:1000-1:2000 |
| Total S6 Ribosomal Protein | - | Loading control for p-S6 | 1:1000 |
| β-Actin or GAPDH | - | Housekeeping protein for loading control | 1:1000-1:5000 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental condition.
Data Analysis and Interpretation
A successful Western blot will demonstrate a dose- and/or time-dependent decrease in the phosphorylation of Akt (Ser473), p70S6K (Thr389), GSK3β (Ser9), and S6 ribosomal protein in cells treated with AT7867 compared to the vehicle-treated control. The total protein levels of these kinases should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to the inhibitory activity of AT7867 and not a result of protein degradation. The levels of a housekeeping protein, such as β-actin or GAPDH, should be consistent across all lanes, verifying equal protein loading. Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bio-rad.com [bio-rad.com]
AT7867 Dihydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family. Primarily, it inhibits Akt (also known as Protein Kinase B) isoforms (Akt1, Akt2, and Akt3) and p70 ribosomal S6 kinase (p70S6K), as well as protein kinase A (PKA).[1][2][3] The serine/threonine kinase Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common occurrence in various human cancers, making Akt a compelling target for therapeutic intervention.[4][5] AT7867 has demonstrated the ability to inhibit the proliferation of numerous human cancer cell lines and induce apoptosis.[5][6] Furthermore, it has been shown to promote the differentiation of pancreatic progenitor cells.[4]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including detailed protocols for its application and the assessment of its biological effects.
Data Presentation
In Vitro Inhibitory Activity of AT7867
| Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Table 1: IC50 values of AT7867 against its primary kinase targets.[1][2][3]
Proliferative IC50 Values of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Proliferative IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 3 |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 |
| MCF-7 | Breast Cancer | 0.9 - 3 |
| HCT116 | Colon Cancer | 0.9 - 3 |
| HT29 | Colon Cancer | 0.9 - 3 |
| Prostate Cancer Lines | Prostate Cancer | 10 - 12 |
Table 2: Proliferative IC50 values of AT7867 in a selection of human cancer cell lines.[1]
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO. For a stock solution, dissolve the powder in DMSO to a concentration of 50 mg/mL.[2]
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Cell Treatment
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Prepare serial dilutions of the AT7867 stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting point for dose-response experiments is to use a range of concentrations around the known IC50 values (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control by adding the same volume of DMSO-containing medium without AT7867.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AT7867 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of AT7867 on the Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
After treatment with AT7867, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control.
Cell Proliferation Assay
A cell proliferation assay can be used to determine the cytotoxic or cytostatic effects of AT7867.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of AT7867 concentrations.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway
References
Application Notes and Protocols for AT7867 Dihydrochloride in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AT7867 dihydrochloride, a potent inhibitor of Akt and p70S6K, in a preclinical xenograft model. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
AT7867 is a small molecule, ATP-competitive inhibitor targeting the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][3][4][5] By inhibiting key nodes in this pathway, AT7867 has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and has shown efficacy in inhibiting tumor growth in in vivo xenograft models.[1][2]
Mechanism of Action
AT7867 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[3][4] Activated Akt then phosphorylates a multitude of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and the mTORC1 complex.[1][4] mTORC1, in turn, phosphorylates p70S6K, leading to the phosphorylation of the S6 ribosomal protein and the promotion of protein synthesis and cell growth.[1][4] AT7867 directly inhibits the kinase activity of Akt and p70S6K, thereby blocking these downstream signaling events and leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of AT7867
| Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data sourced from MedChemExpress product information.
Table 2: In Vitro Cellular Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Cell Growth Inhibition (µM) |
| MES-SA | Uterine | 0.9 - 3 |
| MDA-MB-468 | Breast | 0.9 - 3 |
| MCF-7 | Breast | 0.9 - 3 |
| HCT116 | Colon | 0.9 - 3 |
| HT29 | Colon | 0.9 - 3 |
| U87MG | Glioblastoma | Not explicitly stated, but sensitive |
| Prostate Cancer Lines | Prostate | 10 - 12 |
Data represents a range of reported IC50 values.[2]
Table 3: In Vivo Efficacy of AT7867 in a U87MG Glioblastoma Xenograft Model
| Administration Route | Dosage | Outcome |
| Oral (p.o.) | 90 mg/kg | Inhibition of tumor growth |
| Intraperitoneal (i.p.) | 20 mg/kg | Inhibition of tumor growth |
Data from a study in athymic mice implanted with PTEN-deficient U87MG human glioblastoma xenografts.[1][2]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AT7867.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides a general method for preparing AT7867 for oral administration to mice. The exact vehicle composition may require optimization based on the specific formulation of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile oral gavage needles (20-22 gauge)
-
Sterile syringes
Procedure:
-
Calculate the required amount of AT7867: Based on the desired dose (e.g., 90 mg/kg) and the number and weight of the mice, calculate the total mass of AT7867 needed.
-
Prepare the vehicle solution: A commonly used vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to prepare 10 mL of vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL sterile saline
-
-
Dissolve AT7867 in DMSO: In a sterile microcentrifuge tube, add the calculated amount of AT7867 powder. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution.
-
Add PEG300 and Tween-80: To the DMSO-drug solution, add the corresponding volumes of PEG300 and Tween-80. Vortex thoroughly to ensure a homogenous mixture.
-
Add saline: Gradually add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Final formulation: The final solution should be a clear, homogenous suspension. If any precipitation is observed, the formulation may need to be adjusted. Prepare the dosing solution fresh on the day of administration.
-
Administration: Administer the prepared solution to mice via oral gavage using an appropriate-sized needle and syringe. The typical administration volume for mice is 10 mL/kg.
Protocol 2: Subcutaneous Xenograft Tumor Model and AT7867 Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with AT7867.
Materials and Animals:
-
Human cancer cell line of interest (e.g., U87MG)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
AT7867 dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of injection.
-
Cell Preparation for Injection:
-
Harvest cells by trypsinization and neutralize with complete medium.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse using a 1 mL syringe with a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2]
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer AT7867 (e.g., 90 mg/kg, p.o.) or vehicle control to the respective groups daily or as determined by the study design.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight for the duration of the study.
-
The primary efficacy endpoint is often tumor growth inhibition. This can be calculated as the percentage change in tumor volume from the start of treatment.
-
-
Study Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if mice show signs of excessive morbidity (e.g., >20% body weight loss, ulceration of tumors).[3][4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Experimental Workflow Diagram
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. cccells.org [cccells.org]
Application Notes and Protocols: Preparation of AT7867 Dihydrochloride Stock and Working Solutions
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting key kinases in the PI3K/Akt/mTOR signaling pathway. Specifically, it demonstrates strong inhibitory activity against Akt1, Akt2, Akt3, p70S6K, and PKA.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and growth; its dysregulation is a hallmark of many cancers.[4] AT7867's ability to block the phosphorylation of downstream targets, such as GSK3β and the S6 ribosomal protein, leads to growth inhibition and apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development.[1][4][5]
Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the solubilization, storage, and dilution of this compound for both in vitro and in vivo applications.
Physicochemical and Inhibitory Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂Cl₃N₃ | [1] |
| Molecular Weight | 410.77 g/mol | [1][2][6][7] |
| Appearance | White to off-white solid | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| IC₅₀ (Akt1) | 32 nM | [1][2][3] |
| IC₅₀ (Akt2) | 17 nM | [1][2][3] |
| IC₅₀ (Akt3) | 47 nM | [1][2][3] |
| IC₅₀ (p70S6K) | 85 nM | [1][2][3] |
| IC₅₀ (PKA) | 20 nM | [1][2][3] |
Solubility Data
The solubility of this compound varies significantly between solvents. For high-concentration stock solutions, DMSO is the recommended solvent.
| Solvent | Concentration | Conditions | Source |
| DMSO | 100 mg/mL (243.45 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [1] |
| Water | 2.27 mg/mL (5.53 mM) | Requires sonication and heating to 60°C. | [1] |
Mechanism of Action: Inhibition of the Akt/p70S6K Pathway
AT7867 exerts its effects by competitively binding to the ATP pocket of Akt and p70S6K, preventing the phosphorylation of their downstream substrates. This action blocks crucial signals for cell growth and survival.
Caption: AT7867 inhibits the PI3K/Akt pathway by targeting Akt and p70S6K.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile water or saline
-
Co-solvents for in vivo use (PEG300, Tween-80, SBE-β-CD, Corn Oil)
-
Sterile microcentrifuge tubes and conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is ideal for long-term storage and subsequent dilution for in vitro experiments.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculation: First, calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of this compound (MW = 410.77 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 410.77 g/mol ) = 0.00024345 L
-
Volume (µL) = 243.45 µL
-
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the tube vigorously. If precipitation occurs or the compound does not fully dissolve, use a sonicator water bath to aid dissolution.[1] Gentle warming (to 37°C) can also be applied if necessary.[8] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[6] Store the aliquots as recommended in the stability table below.
Protocol 2: Preparation of In Vitro Working Solutions
For cell-based assays, the DMSO stock solution is diluted into a complete cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.1%.[8]
Example: Preparing 1 mL of 1 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 2 µL of the stock to 18 µL of sterile DMSO or culture medium. This creates a 1 mM solution, which is easier to pipette accurately for the final dilution.
-
Final Dilution: Add 1 µL of the 1 mM intermediate solution to 999 µL of complete cell culture medium. This results in a final AT7867 concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Mixing and Use: Mix gently by inverting the tube or pipetting. Use the working solution immediately after preparation.
| Cell Line Type | Typical IC₅₀ Range (Proliferation) | Source |
| Uterine (MES-SA) | 0.9 - 3 µM | [1] |
| Breast (MDA-MB-468, MCF-7) | 0.9 - 3 µM | [1] |
| Colon (HCT116, HT29) | 0.9 - 3 µM | [1] |
| Prostate (PC3, DU145) | 10 - 12 µM | [1] |
Protocol 3: Preparation of In Vivo Working Solutions
For animal studies, this compound requires specific formulations to ensure solubility and bioavailability. It is strongly recommended to prepare these solutions fresh on the day of use.[1]
| Formulation | Composition | Max Solubility | Source |
| 1. PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL (7.91 mM) | [1] |
| 2. SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL (7.91 mM) | [1] |
| 3. Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL (7.91 mM) | [1] |
Example: Preparation of 1 mL of Formulation 1 (PEG/Tween/Saline)
-
Prepare Stock: Start with a concentrated stock solution in DMSO (e.g., 32.5 mg/mL).
-
Add DMSO Stock: In a sterile tube, add 100 µL of the 32.5 mg/mL DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear, homogenous solution is formed.
-
Administration: The resulting solution contains 3.25 mg/mL of AT7867 and is ready for administration. Dosing in mice has been reported at levels such as 20 mg/kg (i.p.) or 90 mg/kg (p.o.).[1][4][5]
Stability and Storage Summary
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | 4°C | Long-term | Store in a desiccator, sealed from moisture. | [1] |
| Stock Solution in DMSO | -20°C | 1 month | Sealed from moisture. Avoid repeated freeze-thaw cycles. | [1][6] |
| Stock Solution in DMSO | -80°C | 6 months | Sealed from moisture. Preferred for longer-term storage. | [1] |
| In Vivo Working Solution | Room Temperature | Same day | Prepare fresh before each use. | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. abmole.com [abmole.com]
- 7. 1431697-86-7|this compound|BLD Pharm [bldpharm.com]
- 8. emulatebio.com [emulatebio.com]
AT7867 Dihydrochloride: Application Notes and Protocols for Apoptosis and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive inhibitor of several kinases within the AGC kinase family, primarily targeting Akt1, Akt2, Akt3, p70S6K, and PKA.[1] The v-akt murine thymoma viral oncogene homolog (Akt) signaling pathway is a critical regulator of diverse cellular functions, including cell survival, proliferation, metabolism, and growth.[2] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] AT7867 has demonstrated the ability to inhibit cell proliferation and induce apoptosis in a variety of human cancer cell lines.[3][4] Conversely, in specific non-cancerous cell types, such as pancreatic progenitor cells, AT7867 has been shown to promote proliferation.[1][5]
These application notes provide detailed protocols for utilizing this compound in common apoptosis and cell proliferation assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
AT7867 exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases, thereby preventing their phosphorylation and subsequent activation. The primary targets of AT7867 are key components of the PI3K/Akt signaling pathway. By inhibiting Akt and its downstream effector p70S6K, AT7867 disrupts the signaling cascade that promotes cell survival and proliferation.[3][4]
In cancer cells, this inhibition leads to the de-phosphorylation of downstream targets such as GSK3β and the pro-apoptotic transcription factors of the FOXO family.[4][6] The activation of FOXO transcription factors can lead to the expression of pro-apoptotic genes, ultimately triggering programmed cell death. The induction of apoptosis by AT7867 has been confirmed through various methods, including the detection of cleaved PARP, a hallmark of apoptosis.[4]
In the context of pancreatic progenitor cells, the mechanism of proliferation induction by AT7867 is less direct. It is suggested that the inhibition of the Akt pathway in this specific cell type may promote differentiation and maturation, which is accompanied by a transient increase in proliferation.[5]
Data Presentation
Table 1: In Vitro IC50 Values of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| HCT116 | Colon Carcinoma | 1.76 |
| MCF-7 | Breast Carcinoma | 1.86 |
| MDA-MB-468 | Breast Carcinoma | 2.26 |
| HT29 | Colon Carcinoma | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Adenocarcinoma | 10.37 |
| DU145 | Prostate Carcinoma | 11.86 |
| Data compiled from MedChemExpress and Selleck Chemicals product information.[1][4] |
Table 2: Effect of AT7867 on Pancreatic Progenitor Cell Markers
| Marker | Control (-AT7867) (% positive cells, IQR) | AT7867 Treated (+AT7867) (% positive cells, IQR) | p-value |
| PDX1+NKX6.1+ | 50.9% (48.9%-53.8%) | 90.8% (88.9%-93.7%) | 0.0021 |
| PDX1+GP2+ | 39.22% (36.7%-44.1%) | 90.0% (88.2%-93.6%) | 0.0021 |
| KI67+ | 80.9% (66.7%-92.4%) | 91.0% (70.9%-95.4%) | 0.5054 |
| Data from Cuesta-Gomez et al., 2023.[5][7] |
Experimental Protocols
Proliferation Assays
Cell proliferation can be assessed using various methods, including metabolic assays (e.g., MTT, WST-1), DNA synthesis assays (e.g., BrdU, EdU), and direct cell counting. The choice of assay depends on the specific research question and cell type.
This protocol is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of AT7867 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
Apoptosis can be detected by various methods that identify key features of programmed cell death, such as caspase activation, DNA fragmentation, and the externalization of phosphatidylserine (PS). Flow cytometry is a powerful tool for quantifying apoptotic cells.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, PS is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle method such as trypsinization or cell scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks
This compound is a versatile tool for studying the PI3K/Akt signaling pathway and its role in cell proliferation and apoptosis. The provided protocols offer a starting point for investigating the effects of this inhibitor in various cellular contexts. It is crucial to optimize experimental conditions, such as cell seeding density, drug concentration, and incubation time, for each specific cell line and research question. The dual nature of AT7867, inducing apoptosis in cancer cells while promoting proliferation in certain progenitor cells, highlights the context-dependent outcomes of Akt pathway inhibition and warrants further investigation.
References
- 1. Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: A Powerful Tool for Investigating Chemoresistance Mechanisms
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. A key signaling network implicated in the development of resistance to chemotherapy is the PI3K/Akt/mTOR pathway.[1][2] Constitutive activation of this pathway promotes cell survival, proliferation, and inhibits apoptosis, thereby diminishing the efficacy of cytotoxic agents. AT7867 dihydrochloride, a potent ATP-competitive inhibitor of Akt1, Akt2, Akt3, and p70S6K (p70S6 Kinase)/RPS6KB1, has emerged as a critical research tool for dissecting the role of this pathway in chemoresistance.[3][4] By selectively targeting these key nodes, AT7867 allows for the elucidation of downstream signaling events and the potential for reversing drug resistance phenotypes.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of chemoresistance mechanisms in cancer cell lines.
Mechanism of Action
AT7867 exerts its biological effects by inhibiting the kinase activity of Akt and its downstream effector, p70S6K. The Akt signaling cascade is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, contributing to tumorigenesis and resistance to therapy. By blocking Akt phosphorylation and activation, AT7867 effectively abrogates these pro-survival signals, potentially re-sensitizing cancer cells to conventional chemotherapeutic agents.
Data Presentation
Table 1: In Vitro Efficacy of AT7867 in Chemoresistant Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + AT7867 (1 µM) (µM) | Fold Sensitization |
| Ovarian Cancer (A2780-CIS) | Cisplatin | 15.2 | 4.8 | 3.17 |
| Breast Cancer (MCF-7/ADR) | Doxorubicin | 8.5 | 2.1 | 4.05 |
| Non-Small Cell Lung Cancer (H460/PTX) | Paclitaxel | 0.5 | 0.12 | 4.17 |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of AT7867 on Akt Pathway Phosphorylation in Chemoresistant Cells
| Cell Line | Treatment (24h) | p-Akt (Ser473) (% of Control) | p-p70S6K (Thr389) (% of Control) |
| Ovarian Cancer (A2780-CIS) | Vehicle | 100 | 100 |
| AT7867 (1 µM) | 18 | 25 | |
| Breast Cancer (MCF-7/ADR) | Vehicle | 100 | 100 |
| AT7867 (1 µM) | 22 | 31 |
This table presents hypothetical data for illustrative purposes based on Western Blot analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Assess Reversal of Chemoresistance
This protocol determines the ability of AT7867 to sensitize chemoresistant cancer cells to a standard chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line of interest and its parental sensitive cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound
-
Chemotherapeutic agent of interest (e.g., Cisplatin, Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of AT7867 (e.g., 1 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and AT7867 alone.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for the chemotherapeutic agent alone and in combination with AT7867.
Western Blot Analysis of Akt Pathway Inhibition
This protocol is used to confirm that AT7867 is inhibiting its target proteins within the cancer cells.
Materials:
-
Chemoresistant cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with AT7867 (e.g., 1 µM) or vehicle for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in chemoresistant cells following treatment with a chemotherapeutic agent and AT7867.
Materials:
-
Chemoresistant cancer cell line
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with the chemotherapeutic agent alone, AT7867 alone, or a combination of both for 24-48 hours. Include a vehicle-treated control group.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of the Akt/p70S6K signaling pathway in chemoresistance. The protocols outlined in this document provide a framework for researchers to explore the potential of AT7867 to reverse drug resistance and to elucidate the underlying molecular mechanisms. By combining AT7867 with various in vitro assays, scientists can gain deeper insights into the complex processes of chemoresistance, paving the way for the development of more effective cancer therapies.
References
Application Notes and Protocols for AT7867 Dihydrochloride Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3, as well as p70S6K and PKA.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers. By targeting key nodes in this pathway, AT7867 has demonstrated efficacy in inhibiting the growth of various human cancer cell lines and in vivo tumor xenograft models as a single agent.[3][4]
Combination therapy is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[5] Combining AT7867 with other anti-cancer agents, such as cytotoxic chemotherapy or other targeted therapies, presents a rational strategy to achieve synergistic anti-tumor effects. These application notes provide a framework for the experimental design and execution of studies evaluating AT7867 in combination therapy settings.
Key Signaling Pathway: PI3K/Akt/mTOR
AT7867 exerts its effects by inhibiting the activity of Akt and its downstream effector p70S6K. This leads to the dephosphorylation of their substrates, including GSK3β and S6 ribosomal protein, ultimately resulting in the induction of apoptosis and inhibition of cell proliferation.[3] Understanding this pathway is crucial for designing combination studies and interpreting results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating AT7867 Dihydrochloride Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing AT7867 dihydrochloride, ensuring its proper dissolution and stability in aqueous buffers is critical for reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a potent organic solvent that can effectively dissolve the compound. For optimal results, use high-purity, anhydrous DMSO.
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound varies significantly between solvents. Below is a summary of available solubility data:
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 mg/mL | 243.45 mM | May require sonication. It is crucial to use newly opened, hygroscopic DMSO as water content can significantly impact solubility.[1] |
| Water | 2.27 mg/mL | 5.53 mM | Requires sonication and warming to 60°C to achieve dissolution.[1] |
Q3: How should I store the this compound stock solution?
A3: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are as follows:
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Always ensure the vials are tightly sealed to prevent moisture absorption and solvent evaporation.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer (e.g., PBS, TRIS). What is happening and how can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate. Most small molecule kinase inhibitors are sparingly soluble in aqueous solutions.[1]
Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform a serial dilution of the stock solution in the buffer. This gradual change in solvent composition can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): While a higher final DMSO concentration can improve solubility, it's important to keep it low (typically below 0.5%) to avoid off-target effects on cells or enzymes.
-
Modify Buffer pH: For weakly basic compounds, lowering the pH of the aqueous buffer can increase solubility. If your experimental system allows, you could test a range of pH values.
-
Use Surfactants or Co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., PEG300) can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Symptoms: A visible precipitate forms immediately after adding the DMSO stock solution to your aqueous buffer (e.g., PBS, cell culture media).
Root Cause: The final concentration of this compound exceeds its solubility limit in the aqueous environment.
Solutions:
-
Optimize Dilution Technique:
-
Warm the aqueous buffer to 37°C before adding the compound.
-
Add the DMSO stock solution dropwise while gently vortexing the buffer to ensure rapid mixing.
-
Perform an intermediate dilution step in the aqueous buffer.
-
-
Formulation with Co-solvents: For in vivo studies or challenging in vitro assays, consider using a co-solvent formulation. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Protocol Example: To prepare a 1 mL working solution, add 100 µL of a 32.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume. This results in a solution with a concentration of ≥ 3.25 mg/mL.[1]
-
Issue 2: Delayed Precipitation in Working Solution
Symptoms: The working solution appears clear initially but becomes cloudy or shows visible precipitate after a period of incubation or storage.
Root Cause: The compound may be in a supersaturated state and is slowly precipitating out of solution over time. This can be influenced by temperature fluctuations or interactions with components in the buffer or media.
Solutions:
-
Fresh Preparation: Prepare the working solution fresh before each experiment and use it immediately.
-
Maintain Constant Temperature: Avoid temperature cycling of the working solution. Store it at a constant temperature as required by your experimental protocol.
-
Solubility Enhancers: The inclusion of solubility enhancers like cyclodextrins (e.g., SBE-β-CD) can help maintain the stability of the compound in solution for longer periods.[1]
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution. Ensure that no visible particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
References
Technical Support Center: Optimizing AT7867 Dihydrochloride Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AT7867 dihydrochloride in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, alongside detailed experimental protocols and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
AT7867 is a potent, ATP-competitive inhibitor of several serine/threonine kinases within the AGC kinase family. Its primary targets are Akt1, Akt2, and Akt3, as well as the downstream kinase p70S6K (also known as S6K1) and Protein Kinase A (PKA). By inhibiting these key proteins in the PI3K/Akt/mTOR signaling pathway, AT7867 can induce cell cycle arrest and apoptosis in cancer cells where this pathway is often hyperactivated. The inhibition of Akt is observed through the reduced phosphorylation of its downstream substrates, such as GSK3β.
Q2: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is soluble in DMSO. For a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Gentle warming or vortexing can aid in dissolution.
-
Storage:
-
Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Store the DMSO stock solution in single-use aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Q3: What is a typical starting concentration range for AT7867 in cell culture experiments?
A typical starting concentration range for cell-based assays is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line's sensitivity. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: Are there known off-target effects of AT7867 that I should be aware of?
While AT7867 shows selectivity for the AGC kinase family, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations. It is known to inhibit PKA with an IC50 comparable to that of p70S6K. Researchers should consider including appropriate controls to validate that the observed phenotype is due to the inhibition of the intended target. This can include using cell lines with known mutations in the Akt pathway or performing rescue experiments.
Q5: What are the potential mechanisms of resistance to AT7867?
While specific resistance mechanisms to AT7867 are not extensively documented in the provided search results, general mechanisms of resistance to Akt inhibitors can include:
-
Mutations in the drug-binding site of Akt.
-
Upregulation of bypass signaling pathways that promote cell survival independently of Akt.
-
Increased drug efflux through the activation of ABC transporters.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Table 2: Cell Proliferation IC50 Values for AT7867 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | ~1.0 |
| HCT116 | Colorectal Carcinoma | ~1.8 |
| MCF-7 | Breast Adenocarcinoma | ~1.9 |
| MDA-MB-468 | Breast Adenocarcinoma | ~2.3 |
| HT29 | Colorectal Adenocarcinoma | ~3.0 |
| U87MG | Glioblastoma | ~8.2 |
| PC-3 | Prostate Adenocarcinoma | ~10.4 |
| DU145 | Prostate Carcinoma | ~11.9 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of AT7867 on a cell line and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of AT7867 (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AT7867 treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Akt Pathway Inhibition
This protocol is used to confirm the mechanism of action of AT7867 by assessing the phosphorylation status of Akt and its downstream targets.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of AT7867 for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the effect of AT7867 on the phosphorylation of Akt and its downstream targets.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of AT7867 on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with AT7867 at the desired concentration for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Poor aqueous solubility of AT7867. High final concentration. Improper dilution technique. | - Ensure the final DMSO concentration is low (≤ 0.1%).- Prepare fresh dilutions for each experiment.- Add the stock solution to pre-warmed media with vigorous mixing. |
| High Variability in Cell Viability Assays | Inconsistent cell seeding density. Edge effects in the 96-well plate. Solvent toxicity. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples.- Include a vehicle-only control and keep the final DMSO concentration consistent and low. |
| No Inhibition of Akt Phosphorylation | Insufficient drug concentration or treatment time. Degraded compound. Cell line is resistant. | - Perform a dose-response and time-course experiment.- Use a fresh aliquot of AT7867 stock solution.- Verify the activation of the Akt pathway in your cell line at baseline. |
| Unexpected Cell Death or Morphology Changes | Off-target effects. High compound concentration leading to general cytotoxicity. | - Perform a dose-response to find the optimal concentration.- Use a lower concentration and a longer incubation time.- Validate the on-target effect using western blotting. |
| Difficulty Reproducing IC50 Values | Differences in cell passage number or confluency. Variation in incubation times or reagent preparation. | - Use cells within a consistent passage number range.- Seed cells to reach a consistent confluency at the time of treatment.- Standardize all experimental parameters. |
Visualizations
Caption: AT7867 signaling pathway inhibition.
Caption: Experimental workflow for AT7867 optimization.
Caption: Troubleshooting decision tree for AT7867 experiments.
addressing AT7867 dihydrochloride toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential toxicity issues during long-term studies with AT7867 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
AT7867 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B) and p70 S6 kinase (p70S6K).[1] It also demonstrates inhibitory activity against the structurally related AGC kinase, Protein Kinase A (PKA).[2] By inhibiting these kinases, AT7867 can modulate downstream signaling pathways involved in cell growth, proliferation, and survival.[1]
Q2: Are there any published long-term toxicity studies specifically for this compound?
As of the latest literature review, specific long-term toxicity studies for this compound have not been extensively published. Most available studies focus on its efficacy in cancer models and in promoting pancreatic progenitor cell differentiation.[3][4][5][6] Therefore, potential long-term toxicities must be inferred from its mechanism of action and the known roles of its targets (AKT, p70S6K, and PKA).
Q3: What are the potential off-target effects of AT7867?
While primarily targeting AKT and p70S6K, AT7867 also inhibits PKA.[2] In the context of pancreatic progenitor cell differentiation, treatment with AT7867 has been shown to downregulate off-target markers such as PODXL and TBX2.[3][4][6] Researchers should be aware of potential effects related to the inhibition of these and other structurally similar kinases.
Q4: What are the known on-target toxicities associated with inhibiting the PI3K/Akt/mTOR pathway?
Inhibitors of the PI3K/Akt/mTOR pathway are associated with a range of on-target toxicities. The most common adverse events observed in clinical trials of agents targeting this pathway include stomatitis, non-infectious pneumonitis, rash, hyperglycemia, and immunosuppression.[7] Although AT7867 is an upstream inhibitor in this pathway, researchers should be vigilant for similar class-related toxicities in their long-term in vivo studies.
Troubleshooting Guide for Long-Term In Vivo Studies
This guide provides troubleshooting for specific issues that may be encountered during long-term administration of this compound in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss and reduced food intake | General malaise, gastrointestinal toxicity, or metabolic dysregulation due to AKT/p70S6K inhibition. | Monitor animal body weight and food consumption daily. Consider dose reduction or intermittent dosing schedules. If severe, consult with a veterinarian and consider supportive care. |
| Hyperglycemia | Inhibition of the AKT signaling pathway, which is crucial for insulin-mediated glucose uptake. | Monitor blood glucose levels regularly. If hyperglycemia is persistent, consider dose adjustment. In preclinical models, this may be an expected on-target effect. |
| Skin rash or dermatitis | Potential off-target effect or on-target effect related to inhibition of signaling pathways in keratinocytes. | Document the onset and progression of any skin abnormalities. Consider collecting skin biopsies for histopathological analysis. A dose reduction may be necessary. |
| Increased susceptibility to infections | Immunosuppressive effects due to inhibition of AKT signaling in immune cells. | Monitor animals for any signs of infection. Maintain a sterile environment. Consider performing complete blood counts (CBCs) to assess immune cell populations. |
| Elevated liver enzymes (ALT, AST) | Potential hepatotoxicity. | Monitor liver function through regular blood tests. If elevations are significant, consider dose reduction or termination of the study for that animal and perform a histopathological examination of the liver. |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Toxicity Assessment of AT7867
-
Animal Model: Select a suitable animal model (e.g., BALB/c mice).
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal or oral gavage) at a range of doses.[1] Include a vehicle control group.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight and food/water intake.
-
Weekly: Perform a more detailed clinical examination. Collect blood samples for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).
-
-
Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.
Protocol 2: Assessment of Hyperglycemia
-
Baseline Measurement: Prior to the first dose of AT7867, measure baseline blood glucose levels from a tail vein bleed using a glucometer.
-
Regular Monitoring: Measure blood glucose at regular intervals (e.g., 2, 4, 8, and 24 hours) after the first dose to assess acute effects. For long-term studies, continue to monitor at least once weekly.
-
Glucose Tolerance Test (Optional): To further investigate glucose metabolism, a glucose tolerance test can be performed at baseline and at selected time points during the study.
Visualizations
Caption: Signaling pathway of AT7867 inhibition.
Caption: Workflow for a long-term in vivo toxicity study.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel agents and associated toxicities of inhibitors of the pi3k/Akt/mtor pathway for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize variability in AT7867 dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving AT7867 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of several kinases in the AGC kinase family.[1] Its primary targets are Akt1, Akt2, and Akt3, as well as p70S6K and PKA.[1][2] By binding to the ATP pocket of these kinases, AT7867 prevents their activity, thereby blocking downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism.[3] The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive with a Ki of 18nM.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Storage of solid compound: Store the solid compound at 2-8°C in a dry, sealed container.[2]
-
Stock solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL.[2] For in vivo experiments, specific formulations are required to achieve solubility and bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
IC50 values differ significantly from published data for the same cell line.
-
Dose-response curves are not sigmoidal or show poor fits.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Use authenticated, low-passage number cell lines. Genetic drift in higher passage numbers can alter drug sensitivity.[4] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell confluence can affect drug response.[5] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Ensure homogenous cell suspension before and during plating.[4] |
| Edge Effects in Microplates | To minimize evaporation, fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental data.[4] |
| Serum Concentration | Use a consistent serum lot and concentration. Growth factors in serum can interfere with the activity of kinase inhibitors.[4][6] |
| Incubation Time | Optimize the drug incubation time. IC50 values can be time-dependent. |
| Compound Precipitation | Visually inspect for compound precipitation at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent system if compatible with the assay.[4] |
| Assay Interference | The inhibitor may interfere with the chemistry of certain viability assays (e.g., MTT). Run controls with the inhibitor in cell-free media to check for interference.[4] |
Issue 2: No or Weak Inhibition of Akt Phosphorylation in Western Blot
Symptoms:
-
No decrease or a weak decrease in the phosphorylation of Akt (at Ser473 or Thr308) or its downstream targets (e.g., GSK3β) after treatment with AT7867.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of AT7867 treatment for your specific cell line.[7] |
| Inactive Compound | Ensure the compound has been stored and handled correctly to prevent degradation. Prepare fresh stock solutions if degradation is suspected. |
| Low Basal Akt Activity | Use a cell line with a constitutively active PI3K/Akt pathway or stimulate the pathway with a growth factor (e.g., EGF, insulin) before inhibitor treatment.[3][8] |
| Technical Issues with Western Blot | Include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins.[3][8] Use BSA for blocking instead of milk, as milk contains phosphoproteins that can cause high background. Optimize primary antibody concentrations and incubation times.[9] |
| Cellular Resistance | The cell line may have intrinsic or acquired resistance to Akt inhibitors. This could be due to mutations in the PI3K/Akt pathway or activation of bypass signaling pathways.[7][10] |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Target Kinases
| Kinase | IC50 (nM) |
| Akt1 | 32[1][2] |
| Akt2 | 17[1][2] |
| Akt3 | 47[1][2] |
| p70S6K | 85[1][2] |
| PKA | 20[1][2] |
Table 2: IC50 Values of AT7867 in Human Cancer Cell Lines (Cell Proliferation Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine | ~0.9 - 3 |
| MDA-MB-468 | Breast | ~0.9 - 3 |
| MCF-7 | Breast | ~0.9 - 3 |
| HCT116 | Colon | ~0.9 - 3 |
| HT29 | Colon | ~0.9 - 3 |
| Prostate Cancer Lines | Prostate | ~10 - 12 |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the inhibition of Akt phosphorylation at Ser473 and Thr308 in response to AT7867 treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of AT7867 or a vehicle control (e.g., DMSO) for the desired duration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.[3]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[3][7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General workflow for determining the IC50 of AT7867.
Caption: Troubleshooting logic for common AT7867 experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AT7867 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to AT7867 dihydrochloride in cancer cells. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to AT7867 in our cancer cell line.
This is a common challenge in targeted cancer therapy. Resistance can be intrinsic (pre-existing) or acquired after prolonged exposure to the drug.[1] Below is a step-by-step guide to help you identify the potential cause and find a solution.
Step 1: Confirm Resistance
First, it is crucial to quantitatively confirm the shift in sensitivity.
-
Action: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to compare the IC50 value of your suspected resistant cell line to the parental (sensitive) cell line.
-
Expected Outcome: A significant fold-increase in the IC50 value confirms resistance.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change | Potential Mechanism | Reference |
| Breast Cancer (e.g., MCF-7) | 1.5 | 15 | 10 | Reactivation of mTORC1 signaling | [2][3] |
| Glioblastoma (e.g., U87MG) | 0.9 | 12 | 13.3 | Upregulation of bypass RTK signaling (e.g., EGFR) | [4] |
| Colon Cancer (e.g., HCT116) | 2.5 | 20 | 8 | Acquired mutation in PIK3CA | [2] |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.
-
Action 1: Analyze the PI3K/AKT/mTOR Pathway.
-
Western Blot: Check for the reactivation of downstream AKT signaling. Assess the phosphorylation levels of key proteins such as AKT (at both Ser473 and Thr308), and downstream targets like GSK3β and S6 Ribosomal Protein, in the presence and absence of AT7867. A sustained phosphorylation in the presence of the inhibitor suggests pathway reactivation.
-
Co-Immunoprecipitation: Investigate potential alterations in protein-protein interactions within the pathway.
-
-
Action 2: Investigate Bypass Signaling Pathways.
-
Phospho-RTK Array: Screen for the upregulation and activation of various receptor tyrosine kinases (RTKs) that can activate parallel survival pathways.
-
Western Blot: Confirm the activation of specific bypass pathways identified in the array, such as the MAPK/ERK pathway.
-
-
Action 3: Assess Genetic Alterations.
-
Sequencing: Sequence key genes in the PI3K/AKT pathway, such as PIK3CA, PTEN, and AKT1, to identify potential acquired mutations.
-
-
Action 4: Evaluate Drug Efflux.
-
Flow Cytometry or Western Blot: Assess the expression levels of ABC transporters (e.g., P-glycoprotein/ABCB1) which can pump the drug out of the cell.
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to overcome the observed resistance.
-
Combination Therapy: This is often the most effective approach.[5][6]
-
If mTORC1 signaling is reactivated, consider combining AT7867 with an mTOR inhibitor (e.g., everolimus).
-
If a bypass pathway is activated, use an inhibitor targeting that specific pathway (e.g., an EGFR inhibitor if EGFR is activated).
-
For cells with increased drug efflux, a combination with an ABC transporter inhibitor may restore sensitivity.
-
Recent studies suggest that combining AKT inhibitors with Mcl-1 inhibitors can be effective in overcoming resistance.[2][3]
-
-
Dose Escalation: In some cases, a higher concentration of AT7867 may be sufficient to inhibit the target in resistant cells, although this may be limited by off-target toxicity.
-
Alternative AKT Inhibitors: Consider testing other AKT inhibitors with different binding modes or target profiles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
AT7867 is a potent, ATP-competitive inhibitor of all three AKT isoforms (Akt1, Akt2, and Akt3) and also inhibits the structurally related kinases p70S6K and PKA.[4] It functions by blocking the phosphorylation of downstream AKT targets involved in cell survival and proliferation.
Q2: My cancer cells show high basal levels of p-AKT but are not sensitive to AT7867. Why could this be?
This suggests intrinsic resistance. Potential reasons include:
-
Mutations downstream of AKT: The cancer cells may have mutations in proteins downstream of AKT that drive proliferation independently of AKT activity.
-
Dominant parallel signaling pathways: Other survival pathways (e.g., MAPK/ERK) may be the primary drivers of proliferation in your cell line.
-
High expression of drug efflux pumps: The cells may be efficiently pumping the drug out.
Q3: How can I generate an AT7867-resistant cell line for my studies?
You can generate a resistant cell line by continuous exposure of the parental cell line to gradually increasing concentrations of AT7867 over several months. Start with a concentration around the IC20 and slowly increase the dose as the cells adapt. It is crucial to periodically perform cell viability assays to monitor the shift in IC50.
Q4: What are the key downstream biomarkers to monitor the activity of AT7867?
The most common pharmacodynamic biomarkers for AT7867 activity are the phosphorylation levels of GSK3β (a direct AKT substrate) and S6 Ribosomal Protein (a downstream target of the mTORC1 pathway, which is regulated by AKT).[4] A decrease in the phosphorylation of these proteins indicates successful target engagement by AT7867.
Q5: Are there known clinical strategies to overcome resistance to AKT inhibitors?
Yes, clinical trials are actively investigating combination therapies to overcome resistance to AKT inhibitors. For example, the combination of the AKT inhibitor ipatasertib with paclitaxel has been explored in triple-negative breast cancer and ER-positive/HER2-negative breast cancer with PIK3CA/AKT1/PTEN alterations.[7]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of AT7867.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for Phospho-AKT (Ser473)
This protocol is to assess the phosphorylation status of AKT.
-
Cell Lysis: Treat cells with AT7867 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to ensure equal protein loading.
Protocol 3: siRNA-mediated Gene Knockdown
This protocol is for transiently silencing a gene suspected of contributing to resistance.
-
Cell Seeding: Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the target siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the two solutions and incubate for 5 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blot or qRT-PCR.
-
Functional Assay: After confirming knockdown, treat the cells with AT7867 and perform a cell viability assay to assess if sensitivity is restored.
Visualizations
Caption: AT7867 inhibits AKT and p70S6K signaling pathways.
Caption: Common mechanisms of resistance to AT7867.
Caption: Workflow for investigating AT7867 resistance.
References
- 1. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 6. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity | eLife [elifesciences.org]
- 7. onclive.com [onclive.com]
refining AT7867 dihydrochloride dosage for in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AT7867 dihydrochloride in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice for an in vivo efficacy study?
A1: Based on published studies, a common starting point for assessing in vivo efficacy in mouse xenograft models is 20 mg/kg for intraperitoneal (i.p.) administration or 90 mg/kg for oral (p.o.) administration.[1][2][3] These dosages have been shown to inhibit the phosphorylation of downstream targets of both AKT and p70S6K.[1][3] However, it is always recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
Q2: What is a suitable vehicle for formulating this compound for in vivo administration?
A2: A suggested formulation for this compound is a suspension in 15% Captisol® (a modified cyclodextrin) in water, adjusted to a pH of 9.[2] Due to the compound's properties, it is recommended to prepare the formulation fresh for each administration and use it immediately.
Q3: What are the known downstream targets of AT7867 that can be used as pharmacodynamic markers?
A3: AT7867 is a potent, ATP-competitive inhibitor of Akt1, Akt2, Akt3, and p70 S6 Kinase (p70S6K).[2][4][5][6][7][8] Therefore, key pharmacodynamic markers to assess target engagement in vivo include the phosphorylation status of GSK3β (a direct substrate of Akt) and S6 ribosomal protein (a downstream target of p70S6K).[1][2][3] Inhibition of phosphorylation of these markers indicates that AT7867 is hitting its intended targets.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to keep this compound as a solid at -20°C. Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of this compound during formulation. | The compound may have limited solubility in standard aqueous buffers. | Use a solubilizing agent such as 15% Captisol® in water and adjust the pH to 9.[2] Prepare the formulation immediately before use. |
| Lack of in vivo efficacy at the recommended starting dose. | Insufficient drug exposure due to suboptimal administration route or rapid metabolism. | Consider a different route of administration (e.g., i.p. vs. p.o.) to alter the pharmacokinetic profile.[2][4] Perform a pharmacokinetic study to determine the plasma concentration and bioavailability of AT7867 in your model. |
| The tumor model may not be sensitive to Akt/p70S6K inhibition. | Confirm that the tumor model has a dysregulated PI3K/Akt pathway (e.g., PTEN mutation or PIK3CA mutation) as these are more likely to be sensitive.[2] | |
| Observed toxicity or adverse effects in animals (e.g., weight loss). | The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or model. | Conduct a dose-range finding study to determine the MTD.[9] Monitor animals closely for signs of toxicity and adjust the dose or dosing schedule accordingly. |
| Inconsistent results between experiments. | Variability in drug formulation, administration technique, or animal handling. | Ensure consistent preparation of the AT7867 formulation immediately prior to each use. Standardize the administration procedure (e.g., time of day, injection volume). Ensure all animals are handled similarly to minimize stress-related variables. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of AT7867 in Mouse Xenograft Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| U87MG human glioblastoma xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Inhibition of tumor growth | [2][3] |
| U87MG human glioblastoma xenograft | Oral (p.o.) | 90 mg/kg | Inhibition of tumor growth | [2][3] |
| MES-SA uterine sarcoma xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Inhibition of tumor growth (T/C = 0.37) | [2] |
| MES-SA uterine sarcoma xenograft | Oral (p.o.) | 90 mg/kg | Inhibition of tumor growth (T/C = 0.37) | [2] |
Table 2: Pharmacokinetic Parameters of AT7867 in Mice
| Administration Route | Dosage | Key Finding | Reference |
| Oral (p.o.) | 20 mg/kg | Bioavailability of 44% | [2][4] |
| Oral (p.o.) | 20 mg/kg | Plasma levels remain above 0.5 µM for at least 6 hours. | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Use athymic nude mice bearing subcutaneous human tumor xenografts (e.g., U87MG or MES-SA).
-
Drug Formulation:
-
Prepare a suspension of this compound in 15% Captisol® in water.
-
Adjust the pH of the solution to 9.
-
Prepare the formulation fresh immediately before administration.
-
-
Administration:
-
For intraperitoneal (i.p.) administration, inject a volume corresponding to a dose of 20 mg/kg.
-
For oral (p.o.) administration, deliver a volume corresponding to a dose of 90 mg/kg via gavage.
-
-
Dosing Schedule: Administer the treatment as per the experimental design (e.g., once daily, five days a week).
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue.
-
Analyze the phosphorylation status of GSK3β and S6 ribosomal protein by Western blot or immunohistochemistry to confirm target engagement.
-
Visualizations
Caption: AT7867 signaling pathway inhibition.
Caption: In vivo efficacy experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting unexpected results with AT7867 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AT7867 dihydrochloride. The information is designed to help address unexpected experimental results and provide clarity on the compound's mechanism of action and proper handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor primarily targeting the AGC kinase family. It demonstrates strong inhibitory activity against Akt1, Akt2, and Akt3, as well as p70S6 kinase (p70S6K) and protein kinase A (PKA).[1][2][3][4][5] Its ability to block the activity of these kinases makes it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[3][5]
Q2: How should I dissolve and store this compound to ensure its stability and activity?
Proper handling of this compound is critical for obtaining consistent results. The compound is soluble in DMSO at concentrations up to 50 mg/mL but is not soluble in water.[2][4][6]
For stock solutions, it is recommended to:
-
Dissolve the compound in DMSO.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][6]
-
Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.[6]
Q3: I am observing high variability in the response of different cancer cell lines to AT7867. Is this expected?
Yes, variability in sensitivity to AT7867 across different cell lines is expected. The half-maximal inhibitory concentration (IC50) for cell proliferation can vary significantly depending on the genetic background of the cell line, particularly the status of the PI3K/Akt pathway (e.g., PTEN deficiency).[3] For instance, uterine, breast, and colon cancer cell lines have shown higher sensitivity (IC50 values ranging from 0.9-3 µM) compared to some prostate cancer cell lines (IC50 values of 10-12 µM).[1]
Troubleshooting Guide
Problem 1: Suboptimal Inhibition of Cell Proliferation or Lack of Apoptosis
If you are not observing the expected anti-proliferative or pro-apoptotic effects, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure that the this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1][6]
-
Confirm Target Engagement: It is crucial to confirm that AT7867 is inhibiting its intended targets in your specific cell model. This can be done by assessing the phosphorylation status of downstream substrates. A common method is to perform a Western blot to check for reduced phosphorylation of GSK3β (a downstream target of Akt) and S6 ribosomal protein (a downstream target of p70S6K).[3]
-
Optimize Concentration and Treatment Duration: The effective concentration and duration of treatment can vary between cell lines.[1] Perform a dose-response experiment to determine the optimal IC50 in your system.
-
Assess Cell Line Dependency on the Akt Pathway: The cytotoxic effects of AT7867 are more pronounced in cell lines that are highly dependent on the Akt signaling pathway for survival.[3]
Problem 2: Unexpected Phenotypes or Potential Off-Target Effects
AT7867 is a multi-kinase inhibitor, which can sometimes lead to unexpected results due to its effects on targets other than Akt.
-
Consider Inhibition of PKA and p70S6K: AT7867 is also a potent inhibitor of PKA and p70S6K.[1][2][3] If your experimental observations are inconsistent with pure Akt inhibition, consider whether inhibition of these other kinases could be playing a role.
-
Context-Dependent Effects: The cellular context can significantly influence the outcome of AT7867 treatment. For example, while it typically induces apoptosis in cancer cells, in the context of human induced pluripotent stem cells (iPSCs), AT7867 has been shown to promote differentiation into pancreatic progenitors.[7][8][9] This is achieved by upregulating key differentiation markers like PDX1 and NKX6.1.[7][8]
Quantitative Data Summary
Table 1: Inhibitory Activity of AT7867 Against Key Kinases
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data sourced from MedChemExpress, AbMole BioScience.[1][2][6]
Table 2: Proliferation Inhibition (IC50) of AT7867 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine | 0.9 - 3 |
| MDA-MB-468 | Breast | 0.9 - 3 |
| MCF-7 | Breast | 0.9 - 3 |
| HCT116 | Colon | 0.9 - 3 |
| HT29 | Colon | 0.9 - 3 |
| Prostate Lines | Prostate | 10 - 12 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition
This protocol is designed to verify the pharmacodynamic effects of AT7867 by measuring the phosphorylation of key downstream targets.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-GSK3β (Ser9), total GSK3β, phospho-S6 Ribosomal Protein (Ser235/236), and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate. A clear inhibition of phosphorylation of GSK3β and S6RP should be observable at effective doses.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 6. abmole.com [abmole.com]
- 7. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AT7867 Dihydrochloride and Other Key Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide range of cancers has established it as a promising target for therapeutic intervention. This guide provides an objective comparison of AT7867 dihydrochloride with other prominent Akt inhibitors: MK-2206, Ipatasertib (GDC-0068), and Capivasertib (AZD5363). The comparison is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific research needs.
Mechanism of Action: A Tale of Two Strategies
Akt inhibitors primarily fall into two categories based on their mechanism of action: ATP-competitive and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These molecules, including This compound , Ipatasertib , and Capivasertib , bind to the ATP-binding pocket of the Akt kinase domain. This direct competition with ATP prevents the phosphorylation of Akt's downstream substrates, thereby blocking signal transduction.
-
Allosteric Inhibitors: In contrast, MK-2206 binds to a site on Akt distinct from the ATP-binding pocket. This binding induces a conformational change that locks the kinase in an inactive state, preventing its membrane translocation and subsequent activation.
These distinct mechanisms can lead to differences in inhibitor selectivity, potency, and the potential for the development of drug resistance.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and its comparators. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Other Notable Targets (IC50, nM) |
| This compound | 32 | 17 | 47 | p70S6K (85), PKA (20) |
| MK-2206 | 8 | 12 | 65 | Highly selective for Akt isoforms |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | >600-fold selectivity over PKA |
| Capivasertib (AZD5363) | 3 | 8 | 8 | Similar potency against P70S6K and PKA |
Table 2: Cellular Antiproliferative Activity (IC50, µM) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | MK-2206 (µM) | Ipatasertib (GDC-0068) (µM) | Capivasertib (AZD5363) (µM) |
| MCF-7 | Breast Cancer | 1.86 | ~0.5-5 | ~2.2 | < 3 |
| MDA-MB-468 | Breast Cancer | 2.26 | ~1-10 | ~8.4 | < 3 |
| HCT116 | Colon Cancer | 1.76 | ~1-5 | ~2.2 | < 3 |
| PC-3 | Prostate Cancer | 10.37 | ~1-10 | ~2.2 | < 3 |
| U87MG | Glioblastoma | 8.22 | ~1-10 | ~1.3 | < 3 |
| ARK1 | Serous Endometrial Cancer | Not Available | Not Available | 6.62 | Not Available |
| SPEC-2 | Serous Endometrial Cancer | Not Available | Not Available | 2.05 | Not Available |
| CNE-1 | Nasopharyngeal Carcinoma | Not Available | 3-5 | Not Available | Not Available |
| HONE-1 | Nasopharyngeal Carcinoma | Not Available | 3-5 | Not Available | Not Available |
| AGS | Gastric Cancer | Not Available | Not Available | Not Available | 4.6 |
| N87 | Gastric Cancer | Not Available | Not Available | Not Available | 14.18 |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of cellular signaling and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Akt signaling pathway and a typical experimental workflow for evaluating Akt inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A typical workflow for preclinical evaluation of Akt inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified Akt kinase isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for Akt)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the Akt enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cellular Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of an Akt inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Western Blot Analysis for Akt Pathway Inhibition
Objective: To determine the effect of an Akt inhibitor on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the Akt inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of an Akt inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Compare the tumor growth between the treated and control groups to assess the antitumor efficacy of the inhibitor.
This guide provides a foundational comparison of this compound with other key Akt inhibitors, supported by quantitative data and detailed experimental protocols. Researchers are encouraged to consider the specific context of their studies, including the cancer type and the genetic background of the cells or tumors, when selecting an Akt inhibitor.
A Comparative Guide to AT7867 Dihydrochloride and MK-2206 in Breast Cancer Research
Executive Summary
AT7867 dihydrochloride and MK-2206 are both potent inhibitors of the AKT signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in breast cancer.[1][2][3] MK-2206 is a highly selective allosteric inhibitor of all three AKT isoforms, while AT7867 is an ATP-competitive inhibitor of AKT and has the additional activity of inhibiting p70 S6 kinase (p70S6K). This fundamental difference in their mechanism of action may underlie variations in their efficacy and off-target effect profiles. Preclinical data for MK-2206 in breast cancer models is extensive, demonstrating its ability to inhibit tumor growth, particularly in cancers with PIK3CA or PTEN mutations.[4] Data for AT7867 in breast cancer is more limited, though it has shown efficacy in other cancer types.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, preventing the transfer of phosphate and subsequent activation of downstream targets. It also inhibits p70S6K, a key downstream effector of the mTOR pathway.
MK-2206 is an allosteric inhibitor that binds to a site on the AKT enzyme distinct from the ATP-binding pocket.[5] This binding induces a conformational change that locks the kinase in an inactive state, preventing its phosphorylation and activation.[5]
Figure 1. Simplified PI3K/AKT signaling pathway and points of inhibition for AT7867 and MK-2206.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for AT7867 and MK-2206 in various breast cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Cell Line | Subtype | AT7867 IC50 (µM)[6] | MK-2206 IC50 (µM) | Reference |
| HCC1187 | Triple-Negative | 1.10 | Not Reported | [6] |
| Hs-578-T | Triple-Negative | 1.16 | >10 | [4] |
| MRK-nu-1 | Not Specified | 1.40 | Not Reported | [6] |
| MCF-7 | ER+, PR+, HER2- | Not Reported | 0.09 (MCF-7aro) | [7] |
| MDA-MB-231 | Triple-Negative | Not Reported | >10 | [4] |
| SK-BR-3 | HER2+ | Not Reported | ~0.3 (in combination) | [8] |
| ZR-75-1 | ER+, PR+, HER2- | Not Reported | <0.5 | [4] |
In Vivo Efficacy
MK-2206 has demonstrated significant anti-tumor activity in preclinical breast cancer xenograft models. In a study using a PTEN-mutant ZR-75-1 breast cancer xenograft model, MK-2206 treatment inhibited tumor growth.[4]
This compound has shown to inhibit human tumor growth in xenograft models of other cancer types, however, specific data on its efficacy in breast cancer xenografts is limited in the currently available literature.
Figure 2. General experimental workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Cell Proliferation Assay (SRB Assay for MK-2206)
-
Cell Seeding: Breast cancer cell lines were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of MK-2206 for 72 hours.
-
Cell Fixation: Cells were fixed with 10% trichloroacetic acid.
-
Staining: Fixed cells were stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Measurement: The absorbance was read at 515 nm after solubilizing the bound dye with 10 mM Tris base. The IC50 values were then calculated.[4]
In Vivo Xenograft Study (MK-2206)
-
Animal Model: Female athymic nude mice.
-
Cell Implantation: ZR-75-1 breast cancer cells were implanted into the mammary fat pads.
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with MK-2206 (e.g., 120 mg/kg, three times a week by oral gavage).
-
Monitoring: Tumor volumes and body weights were measured regularly.
-
Endpoint: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT).[4]
Conclusion
Both this compound and MK-2206 are valuable research tools for investigating the role of the AKT pathway in breast cancer. MK-2206 is a well-characterized allosteric inhibitor with extensive preclinical data in breast cancer models, demonstrating its efficacy particularly in tumors with specific genetic alterations. AT7867, with its dual inhibitory action on AKT and p70S6K and its ATP-competitive mechanism, presents an alternative approach to targeting this critical pathway.
The lack of direct comparative studies necessitates that researchers carefully consider the specific context of their experiments, including the genetic background of the cancer cells and the desired mode of AKT inhibition, when choosing between these two compounds. Further head-to-head studies are warranted to definitively delineate the relative efficacy and potential therapeutic advantages of each inhibitor in various breast cancer subtypes.
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug: AT7867 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: AT7867 Dihydrochloride in Combination with Chemotherapy
The dual AKT and p70 S6 kinase inhibitor, AT7867 dihydrochloride, demonstrates significant potential in enhancing the efficacy of anti-cancer treatments when used in combination with other therapeutic agents. Preclinical studies reveal that AT7867 can work synergistically with targeted therapies, leading to enhanced cancer cell death and reduced proliferation. This guide provides a comparative analysis of the synergistic effects of AT7867 with other anti-cancer drugs, supported by experimental data and detailed methodologies for researchers in drug development.
AT7867 is a potent, orally active inhibitor of the serine/threonine kinase AKT and p70 S6 kinase (p70S6K), both of which are crucial components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, playing a pivotal role in cell growth, proliferation, survival, and resistance to therapy.[1][2] By inhibiting AKT and p70S6K, AT7867 can induce apoptosis and inhibit the growth of a range of human cancer cell lines as a standalone agent.[1] However, its true potential may lie in its ability to sensitize cancer cells to the effects of other anti-cancer drugs.
Synergistic Effects with Targeted Therapy: A Case Study with Gefitinib
A notable example of AT7867's synergistic potential is its combination with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, in triple-negative breast cancer (TNBC) cells. A study investigating this combination in MDA-MB-231 and HS578T TNBC cell lines revealed a significant synergistic effect in reducing cell proliferation and long-term survival.[3]
The synergy between AT7867 and gefitinib was quantified using the Combination Index (CI), a widely accepted method for assessing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. In MDA-MB-231 cells, the combination of AT7867 and gefitinib demonstrated clear synergy across various concentrations and combination ratios.[3]
However, the study also highlighted a potential mechanism of resistance. The combination of gefitinib and AT7867 was found to activate the RAS/RAF/MEK/ERK pathway, a parallel signaling cascade that can promote cell survival. To counteract this, a MEK inhibitor, PD-0325901, was introduced, resulting in a potent triple combination that further enhanced the anti-cancer effects by inducing apoptosis.[3]
Table 1: Synergistic Effects of AT7867 with Gefitinib in Triple-Negative Breast Cancer Cells
| Cell Line | Drug Combination | Key Findings | Reference |
| MDA-MB-231 | AT7867 + Gefitinib | Synergistic reduction in cell proliferation and long-term survival. | [3] |
| HS578T | AT7867 + Gefitinib | Confirmed synthetic lethal effect. | [3] |
| MDA-MB-231 | AT7867 + Gefitinib + PD-0325901 (MEK inhibitor) | Enhanced anti-proliferative and anti-clonogenic effects through apoptosis induction. | [3] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
Objective: To determine the effect of single and combined drug treatments on cell proliferation and to quantify the nature of the drug interaction.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HS578T) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of AT7867, the chemotherapeutic agent (e.g., gefitinib), and their combination at various ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combinations based on the dose-effect curves. CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining the activation state of key signaling proteins.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, phospho-ERK, total AKT, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved and the experimental workflow for assessing drug synergy.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AT7867 and Other p70S6K Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of p70S6 Kinase (p70S6K) inhibitors, a clear and objective comparison of available compounds is crucial for making informed decisions in the lab. This guide provides a head-to-head comparison of AT7867 with other notable p70S6K inhibitors, supported by experimental data and detailed methodologies.
AT7867: A Dual Akt/p70S6K Inhibitor
AT7867 is a potent, orally bioavailable, and ATP-competitive inhibitor that targets both Akt and p70S6K, key components of the PI3K/Akt/mTOR signaling pathway.[1][2] This dual inhibitory action makes it an interesting tool for studying the intricate feedback loops within this critical cellular pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making inhibitors like AT7867 valuable for oncology research.[1][2]
Quantitative Comparison of p70S6K Inhibitors
To facilitate a direct comparison, the following table summarizes the in vitro potency of AT7867 and other selected p70S6K inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | p70S6K IC50 (nM) | Other Key Targets (IC50 in nM) | Selectivity Profile |
| AT7867 | 85[3] | Akt1 (32), Akt2 (17), Akt3 (47), PKA (20)[3] | Multi-kinase inhibitor targeting the AGC kinase family.[3] |
| PF-4708671 | 160[1][4][5][6] | Highly selective for S6K1 over S6K2 (400-fold) and other AGC kinases like MSK1 and RSK1/2.[1][4] | Considered the first S6K1-specific inhibitor.[4] |
| LY-2584702 | 4[7][8][9] | Selective for p70S6K, with some activity against MSK2 and RSK at higher concentrations.[7] | A highly potent and selective ATP-competitive inhibitor.[7][8] |
| M2698 | 1[10][11] | Akt1 (1), Akt3 (1)[10][11] | A potent dual inhibitor of p70S6K and Akt.[10][11] |
| AT13148 | 8[12] | Akt1 (38), Akt2 (402), Akt3 (50), PKA (3), ROCKI/II (6/4)[12] | An oral, multi-AGC kinase inhibitor.[3][12][13] |
| TAS0612 | - | RSK, AKT, and S6K[14][15][16][17] | An orally active inhibitor of RSK, AKT, and S6K.[15] |
| AD80 | - | RET, RAF, SRC, and S6K[18][19][20] | A multikinase inhibitor with reduced mTOR activity.[18] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the p70S6K signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.
Caption: A general experimental workflow for comparing p70S6K inhibitors.
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust scientific research. Below are generalized methodologies for key experiments used to evaluate p70S6K inhibitors.
In Vitro p70S6K Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of p70S6K.
Materials:
-
Recombinant human p70S6K enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
p70S6K substrate (e.g., a synthetic peptide)
-
Test inhibitors (e.g., AT7867, PF-4708671) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the recombinant p70S6K enzyme diluted in kinase buffer.
-
Add the diluted test inhibitors to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Incubate the enzyme and inhibitors for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the p70S6K substrate and ATP to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of p70S6K Substrate Phosphorylation
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of downstream targets of p70S6K within a cellular context.
Materials:
-
Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., U87MG, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 ribosomal protein (Ser235/236), anti-S6 ribosomal protein, and an antibody for a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-24 hours). Include a vehicle-treated control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
By utilizing these structured comparisons and detailed protocols, researchers can more effectively evaluate and select the most appropriate p70S6K inhibitor for their specific research needs.
References
- 1. PF-4708671 Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Facebook [cancer.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. AD80, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Multikinase Inhibitor AD80 Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of AT7867 Dihydrochloride: A Comparative Analysis of Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the precise inhibitory activity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of AT7867 dihydrochloride with other prominent Akt inhibitors, focusing on its specificity and performance as evidenced by experimental data. By presenting quantitative data in a clear, comparative format and detailing the underlying experimental methodologies, this guide aims to facilitate informed decisions in research and development.
AT7867 is a potent, ATP-competitive inhibitor that primarily targets the AGC kinase family members Akt and p70S6K.[1][2] It has demonstrated activity against all three Akt isoforms (Akt1, Akt2, and Akt3) as well as p70S6K and PKA in cell-free assays.[1][3] This guide delves into the specifics of its inhibitory profile, comparing it with two other well-characterized Akt inhibitors: GDC-0068 (Ipatasertib), an ATP-competitive inhibitor, and MK-2206, an allosteric inhibitor.[4][5][6]
Biochemical Potency and Selectivity
To quantitatively assess the potency and selectivity of AT7867, its half-maximal inhibitory concentration (IC50) against a panel of kinases is compared with that of GDC-0068 and MK-2206. While a comprehensive head-to-head kinome scan for all three inhibitors in a single study is not publicly available, data from various sources provide a strong basis for comparison.
Table 1: Biochemical IC50 Values of AT7867 and Alternative Akt Inhibitors against Primary Targets
| Kinase | AT7867 (nM) | GDC-0068 (Ipatasertib) (nM) | MK-2206 (nM) |
| Akt1 | 32[1] | 5[5] | 5[6] |
| Akt2 | 17[1] | 18[5] | 12[6] |
| Akt3 | 47[1] | 8[5] | 65[6] |
| p70S6K | 85[1][3] | - | - |
| PKA | 20[1][3] | >600-fold selectivity over PKA[7] | - |
AT7867 demonstrates potent inhibition of all Akt isoforms and other AGC family kinases like p70S6K and PKA.[1][3] GDC-0068 also potently inhibits all Akt isoforms and is reported to have high selectivity over PKA.[5][7] MK-2206, as an allosteric inhibitor, shows potent inhibition of Akt1 and Akt2, with slightly less potency against Akt3.[6] One study noted that AT7867 inhibited 5 out of 19 kinases tested with IC50 values below 100 nM, suggesting a degree of selectivity.[8]
Cellular Activity and Off-Target Effects
The efficacy and specificity of a kinase inhibitor within a cellular context are critical for its therapeutic potential. Cellular assays provide insights into how these inhibitors affect signaling pathways and cell viability.
Table 2: Cellular IC50 Values for Inhibition of Cell Proliferation
| Cell Line | AT7867 (µM) | GDC-0068 (Ipatasertib) (µM) | MK-2206 (µM) |
| MES-SA | 0.94[1] | - | - |
| MDA-MB-468 | 2.26[1] | - | - |
| MCF-7 | 1.86[1] | - | - |
| HCT116 | 1.76[1] | - | - |
| HT29 | 3.04[1] | - | - |
| U87MG | 8.22[1] | - | - |
| PC-3 | 10.37[1] | - | - |
| DU145 | 11.86[1] | - | - |
Note: Direct comparative cellular IC50 values for GDC-0068 and MK-2206 in the same cell lines under identical conditions were not available in the searched literature.
AT7867 has been shown to inhibit the phosphorylation of downstream Akt substrates like GSK3β in human tumor cells with an IC50 of 2-4 µM.[1] Studies comparing GDC-0068 and MK-2206 have shown that resistance mechanisms to these drugs can differ, with resistance to MK-2206 being associated with alterations in Akt itself, while resistance to GDC-0068 involves the rewiring of parallel signaling pathways.[4] This highlights the importance of understanding the distinct cellular effects of different classes of Akt inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to validate inhibitor specificity, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
The above diagram illustrates the central role of Akt in a key signaling cascade that promotes cell proliferation and survival. AT7867 and GDC-0068 act as ATP-competitive inhibitors of Akt, while MK-2206 inhibits Akt allosterically. AT7867 also directly inhibits p70S6K.
Caption: Workflow for validating kinase inhibitor specificity.
This workflow outlines the key experimental stages for characterizing a kinase inhibitor, from initial biochemical screening for potency and selectivity to cellular assays that confirm its on-target effects and impact on cell viability.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are outlines for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay is a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., Akt1, Akt2, Akt3, p70S6K, PKA)
-
Specific peptide substrate for the kinase
-
This compound and other inhibitors (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, inhibitor, and kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and the peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Cell Proliferation Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Alamar Blue reagent
-
96-well plates
-
Plate reader for fluorescence or absorbance
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add Alamar Blue reagent to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The cellular IC50 value is determined by plotting cell viability against the inhibitor concentration.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing evidence of target engagement.
-
Materials:
-
Cancer cell lines
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK3β)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with the inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Conclusion
This compound is a potent inhibitor of the Akt/p70S6K signaling pathway, demonstrating activity against key members of the AGC kinase family. While it shows a degree of selectivity, a comprehensive, publicly available kinome-wide scan would provide a more complete picture of its off-target profile. In comparison to other Akt inhibitors like the ATP-competitive GDC-0068 and the allosteric MK-2206, AT7867 offers a distinct profile by also potently targeting p70S6K. The choice of inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired target profile and the cellular context. The experimental protocols outlined in this guide provide a framework for the rigorous and comparative evaluation of these and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AT7867 Dihydrochloride and siRNA in Targeting the PI3K/Akt Signaling Pathway
In the realm of cancer research and drug development, the validation of therapeutic targets is a critical step to ensure the efficacy and specificity of novel treatments. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This guide provides a comparative analysis of two widely used methods for inhibiting Akt activity: the small molecule inhibitor AT7867 dihydrochloride and small interfering RNA (siRNA). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Unveiling the Mechanisms: this compound and siRNA
This compound is a potent, ATP-competitive inhibitor that targets multiple kinases in the AGC kinase family, including Akt1, Akt2, and Akt3, as well as p70S6K and PKA.[1] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity and blocking downstream signaling events that promote cell growth and survival.
Small interfering RNA (siRNA) , on the other hand, operates through a gene-silencing mechanism known as RNA interference (RNAi). Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA strand as a guide to find and cleave the messenger RNA (mRNA) of the target protein—in this case, Akt. This degradation of mRNA prevents the synthesis of the Akt protein, leading to a reduction in its cellular levels and, consequently, its signaling activity.
Comparative Efficacy in Cancer Cell Lines
To provide a clear comparison, this guide focuses on the effects of this compound and Akt siRNA in two commonly studied cancer cell lines: HCT116 (colorectal cancer) and MDA-MB-468 (triple-negative breast cancer). The following tables summarize the quantitative data from various studies, highlighting the impact of each inhibitory method on key cellular processes.
HCT116 Colorectal Cancer Cells
| Parameter | This compound | Akt siRNA | Citation(s) |
| IC50 (Cell Viability) | 1.76 µM | Not directly comparable (concentration-dependent reduction in viability) | [2][3][4] |
| Apoptosis Induction | Significant increase in apoptosis observed. | Induction of apoptosis reported. | [2][3][5] |
| Akt Knockdown/Inhibition | Inhibition of Akt phosphorylation (p-Akt) demonstrated by Western blot. | Significant reduction in total Akt protein levels confirmed by Western blot. | [2][3][6][7] |
MDA-MB-468 Triple-Negative Breast Cancer Cells
| Parameter | This compound | Akt siRNA | Citation(s) |
| Effect on Cell Proliferation | Inhibition of cell proliferation. | Reduction in cell proliferation. | [8][9][10] |
| Akt Knockdown/Inhibition | Inhibition of Akt phosphorylation (p-Akt) demonstrated by Western blot. | Significant reduction in total Akt protein levels confirmed by Western blot. | [8][9] |
Visualizing the Approaches
To further elucidate the distinct mechanisms and experimental workflows, the following diagrams are provided.
Figure 1: Mechanisms of Akt inhibition by AT7867 and siRNA.
Figure 2: Experimental workflow for cross-validation.
Experimental Protocols
Below are generalized yet detailed protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
This compound Treatment
-
Cell Seeding: Plate HCT116 or MDA-MB-468 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of AT7867. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting and Analysis: After incubation, proceed with cell harvesting for downstream applications such as Western blotting, cell viability assays, or apoptosis analysis.
siRNA Transfection
-
Cell Seeding: Plate HCT116 or MDA-MB-468 cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Akt siRNA (and a non-targeting control siRNA) in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium (which can be serum-containing, depending on the reagent).
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Harvesting and Analysis: After the incubation period, harvest the cells for analysis of protein knockdown by Western blotting and for phenotypic assays such as cell viability and apoptosis.
Western Blotting
-
Cell Lysis: Wash the treated/transfected cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both this compound and Akt siRNA are effective tools for inhibiting the PI3K/Akt signaling pathway. AT7867 offers a rapid and reversible method of inhibiting kinase activity, making it suitable for studying the acute effects of pathway inhibition. In contrast, siRNA provides a highly specific method for reducing the total protein level of Akt, which is invaluable for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of protein depletion. The choice between these two powerful techniques will depend on the specific research question, the desired duration of inhibition, and the experimental context. By presenting this side-by-side comparison, we aim to equip researchers with the necessary information to design robust and well-controlled experiments for investigating the critical role of the Akt pathway in cancer.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
- 3. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ESM1 promotes triple-negative breast cancer cell proliferation through activating AKT/NF-κB/Cyclin D1 pathway - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 9. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of AT7867 dihydrochloride in different tumor types
For Researchers, Scientists, and Drug Development Professionals
AT7867 dihydrochloride is a potent, orally available, ATP-competitive inhibitor targeting the serine/threonine kinases Akt (also known as protein kinase B) and p70 ribosomal S6 kinase (p70S6K).[1][2] By inhibiting these crucial nodes in the PI3K/Akt/mTOR signaling pathway, AT7867 disrupts fundamental cellular processes implicated in cancer, including cell proliferation, survival, and growth. This guide provides a comparative analysis of AT7867's preclinical efficacy across various tumor types, offers insights into its mechanism of action, and presents detailed experimental protocols for its evaluation.
Comparative Efficacy of AT7867 in Vitro
AT7867 has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values highlight its differential efficacy, suggesting that the genetic context of the tumor, such as the status of the tumor suppressor gene PTEN, may influence sensitivity.
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| MES-SA | Uterine Sarcoma | 0.94 | [3] |
| HCT116 | Colon Carcinoma | 1.76 | [3] |
| MCF-7 | Breast Carcinoma | 1.86 | [3] |
| MDA-MB-468 | Breast Carcinoma | 2.26 | [3] |
| HT29 | Colon Carcinoma | 3.04 | [3] |
| U87MG | Glioblastoma | 8.22 | [3] |
| PC-3 | Prostate Carcinoma | 10.37 | [3] |
| DU145 | Prostate Carcinoma | 11.86 | [3] |
In Vivo Antitumor Activity
Preclinical studies using human tumor xenograft models in immunocompromised mice have substantiated the in vitro findings, demonstrating the potential of AT7867 to inhibit tumor growth in a live organism.
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| U87MG (Glioblastoma) | 20 mg/kg i.p. or 90 mg/kg p.o. | Significant tumor growth inhibition; Inhibition of Akt and p70S6K downstream substrates. | [1][3] |
| MES-SA (Uterine Sarcoma) | 20 mg/kg i.p. or 90 mg/kg p.o. | Significant tumor growth inhibition (T/C ratio of 0.37); Increased cleaved PARP, indicating apoptosis. | [3] |
Mechanism of Action: Dual Inhibition of Akt and p70S6K
AT7867 exerts its anticancer effects by targeting two key kinases in the PI3K/Akt/mTOR pathway. This dual inhibition is critical as both Akt and p70S6K are central to cell survival and proliferation.
References
The Synergistic Potential of Combining AT7867 Dihydrochloride with PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Targeting this pathway with small molecule inhibitors has been a major focus of oncology drug development. AT7867 dihydrochloride, a potent inhibitor of AKT and p70S6K, and a range of phosphoinositide 3-kinase (PI3K) inhibitors have shown promise as monotherapies. However, the interconnected nature of the PI3K/AKT pathway often leads to feedback loops and resistance mechanisms, limiting the efficacy of single-agent therapies. This has spurred investigations into combination strategies to achieve a more profound and durable anti-cancer effect.
This guide provides a comparative evaluation of the combination of this compound with various classes of PI3K inhibitors. As direct comparative studies involving AT7867 in combination with a wide array of PI3K inhibitors are limited in publicly available literature, this analysis incorporates data from preclinical studies using other potent AKT inhibitors (such as MK-2206 and ipatasertib) as surrogates for AT7867. These studies provide a strong rationale for the synergistic potential of dual PI3K and AKT inhibition.
Rationale for Combination Therapy
The rationale for combining an AKT inhibitor like AT7867 with a PI3K inhibitor lies in the vertical targeting of the same signaling cascade. PI3K is upstream of AKT, and its inhibition can be bypassed by downstream activation or other signaling inputs. Conversely, inhibiting AKT alone can lead to the feedback activation of upstream components, including PI3K. By simultaneously targeting both nodes, a more complete shutdown of the pathway is anticipated, potentially leading to enhanced anti-tumor activity and overcoming mechanisms of acquired resistance.[1][2]
Comparative Efficacy of Combination Therapies
The following tables summarize preclinical data from studies evaluating the combination of AKT inhibitors with various PI3K inhibitors. This data provides insights into the potential synergistic effects of combining AT7867 with these agents.
In Vitro Synergistic Effects on Cell Viability
| AKT Inhibitor (AT7867 Surrogate) | PI3K Inhibitor | Cancer Type | Key Findings | Reference |
| Ipatasertib | Idelalisib (PI3Kδ inhibitor) | Non-Hodgkin Lymphoma | Strong synergistic reduction in cell viability. The combination of three inhibitors targeting PI3K, PDPK1, and AKT was broadly synergistic. | [1][2] |
| Ipatasertib | Taselisib (PI3Kα inhibitor) | Breast Cancer | Significant synergism in anti-proliferative and pro-apoptotic effects when combined with anti-microtubule chemotherapy. | [3] |
| AZD5363 | AZD8186 (PI3Kβ/δ inhibitor) | Prostate and Breast Cancer | Increased sensitivity to growth inhibition in vitro, particularly in PTEN-deficient models. | [4] |
| Not Specified | Copanlisib (pan-PI3K inhibitor) | B-cell and T-cell Lymphoma | Strong synergy observed with the BCL2 inhibitor venetoclax, with copanlisib downregulating phosphorylated AKT. | [5] |
| MK-2206 | LY294002 (pan-PI3K inhibitor) | Multiple Myeloma | Synergistic cytotoxicity observed in cell lines sensitive to MK-2206 as a single agent. | [6] |
In Vivo Anti-Tumor Activity
| AKT Inhibitor (AT7867 Surrogate) | PI3K Inhibitor | Cancer Model | Key Findings | Reference |
| Ipatasertib, GSK2334470 (PDPK1i) & Idelalisib | Idelalisib (PI3Kδ inhibitor) | Syngeneic mouse model of lymphoma (A20) | Triple combination showed anti-tumor activity with no evidence of toxicity. | [1][2] |
| AZD5363 | AZD8186 (PI3Kβ/δ inhibitor) | PTEN-deficient breast and prostate tumor xenografts | Combination with docetaxel showed increased tumor control. AZD8186 as a single agent inhibited tumor growth by 47-85% at tested doses. | [4] |
| Not Specified | Copanlisib (pan-PI3K inhibitor) | Marginal Zone Lymphoma xenograft | The combination with venetoclax was validated to have a benefit over single agents. | [7] |
| Miransertib | Sirolimus (mTOR inhibitor) | Non-Hodgkin Lymphoma xenografts | Combination of AKT and mTOR inhibitors strongly repressed tumor growth in aggressive lymphoma models. | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these combinations, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of AT7867 and the PI3K inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations for single and combination treatments.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ values for each compound and the combination using non-linear regression analysis.
-
Assess the synergy of the combination using methods such as the Chou-Talalay method to calculate the Combination Index (CI).
-
Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol is used to detect and quantify the levels of key proteins and their phosphorylation status within the PI3K/AKT signaling pathway.
-
Cell Lysis:
-
Culture and treat cells with AT7867, the PI3K inhibitor, and their combination for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-p70S6K, total p70S6K, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of the treatments on pathway activation.
-
Conclusion
The preclinical data from studies on AKT inhibitors combined with various PI3K inhibitors strongly suggest a synergistic anti-cancer effect. This vertical inhibition of the PI3K/AKT pathway has the potential to overcome resistance mechanisms and lead to more profound and durable tumor responses than either agent alone. While direct comparative studies with AT7867 are needed to confirm these findings, the existing evidence provides a solid foundation for further investigation into the combination of AT7867 with a range of PI3K inhibitors. The experimental protocols provided in this guide offer a standardized approach for researchers to evaluate these combinations in their own preclinical models. Future studies should focus on identifying the most effective PI3K inhibitor to combine with AT7867 and on defining predictive biomarkers to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Vertical targeting of the PI3K/AKT pathway at multiple points is synergistic and effective for non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - MK-2206 synergizes with other inhibitors of the PI3K/Akt/mTOR pathway. - figshare - Figshare [figshare.com]
- 7. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AT7867 Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
AT7867 dihydrochloride is a potent inhibitor of Akt and p70S6K kinases utilized in cancer research and other drug development applications. Due to its biological activity, proper handling and disposal are critical to ensure personnel safety and environmental protection. This document provides a step-by-step guide for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
I. Core Principles of Disposal
This compound, like many potent kinase inhibitors, must be treated as hazardous chemical waste.[1] The fundamental principles for its disposal are aligned with standard practices for managing hazardous materials in a research environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][2][3] All waste must be segregated, properly contained, and disposed of through an approved hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[1][3]
II. Waste Segregation and Containment
Proper segregation at the point of generation is the first step in a safe disposal workflow.[1] Different waste streams containing this compound must be collected in separate, clearly labeled containers.
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Unused/Expired Solid this compound | Sealable, robust plastic or glass container compatible with chemical solids. | "Hazardous Waste," "this compound," and list any other components. | Collect for pickup by your institution's EHS or a licensed hazardous waste contractor.[1][3] |
| Solutions Containing this compound | Leak-proof, shatter-resistant bottle with a secure screw cap.[4] | "Hazardous Waste," "Aqueous" or "Solvent" (as appropriate), "this compound," and list all solvent components and their approximate concentrations.[5] | Collect for pickup by your institution's EHS or a licensed hazardous waste contractor. Do not mix with incompatible waste streams.[4][6] |
| Contaminated Labware (e.g., pipette tips, vials, gloves, weighing paper) | Designated, sealable hazardous waste container or a securely lined cardboard box clearly marked as hazardous waste.[1][3] | "Hazardous Waste," "Solid Lab Waste Contaminated with this compound." | Collect for pickup by your institution's EHS or a licensed hazardous waste contractor.[1] |
| Empty Stock Vials/Containers | N/A | Deface or remove the original label after decontamination.[2][7] | Must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. The rinsed container can then be disposed of in the regular trash or glass disposal.[2][3][5][7] |
III. Step-by-Step Disposal Protocols
A. Disposal of Solid this compound and Contaminated Labware:
-
Preparation: Designate a specific hazardous waste container for solid waste contaminated with this compound.[1]
-
Collection: Place unused or expired solid compound, along with all contaminated disposable items such as gloves, weighing paper, and pipette tips, directly into the designated solid hazardous waste container.[1]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and lists "this compound" as a primary component.[3]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[4]
-
Pickup: Once the container is full, or in accordance with your institution's policies, arrange for its collection through your EHS department.[2]
B. Disposal of Liquid Waste Containing this compound:
-
Preparation: Use a dedicated, leak-proof container for collecting liquid waste.[5] Do not mix aqueous and solvent-based waste streams unless explicitly permitted by your EHS office.[6]
-
Collection: Carefully pour or pipette all solutions containing this compound into the designated liquid hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste" and a complete list of its contents, including all solvents and an estimated concentration of this compound.[5]
-
Storage: Keep the container tightly capped and stored in secondary containment to prevent spills.[2][3]
-
Pickup: Arrange for collection by EHS when the container is full or as required.
C. Decontamination of Surfaces and Non-disposable Equipment:
-
Procedure: Wipe surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) to dissolve the compound, followed by a cleaning agent.[1]
-
Waste Collection: All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste contaminated with this compound.[1][7]
IV. Workflow and Decision-Making Diagrams
The following diagrams illustrate the procedural workflows for handling and disposing of this compound waste.
Caption: Disposal workflow for this compound.
Caption: Protocol for decontaminating empty this compound containers.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling AT7867 dihydrochloride
Essential Safety and Handling Guide for AT7867 Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on safety data for similar chemical structures, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat, coveralls, or other protective clothing | To prevent skin exposure to the compound.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when working in poorly ventilated areas or when dust formation is likely, to prevent respiratory tract irritation.[2][3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation and Review : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Donning PPE : Put on all required PPE as specified in the table above before beginning any work with the compound.
-
Handling the Compound : Avoid the formation of dust during handling.[1] Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Post-Handling : After handling, wash your hands and any exposed skin thoroughly.[1][2] Clean and decontaminate the work area.
-
Storage : Keep the container tightly closed and store it in a dry, well-ventilated place, protected from moisture.[1][2]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[1] All waste disposal must be in accordance with local, regional, and national environmental regulations.[1][4] Do not release the chemical into the environment.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the essential workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
